molecular formula C8H18ClN B2844718 (2R,4r,6S)-2,4,6-trimethylpiperidine hydrochloride CAS No. 69682-14-0

(2R,4r,6S)-2,4,6-trimethylpiperidine hydrochloride

Cat. No.: B2844718
CAS No.: 69682-14-0
M. Wt: 163.69
InChI Key: CEDJUMOWFACOGK-AYNSSBQOSA-N
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Description

(2R,4r,6S)-2,4,6-trimethylpiperidine hydrochloride is a useful research compound. Its molecular formula is C8H18ClN and its molecular weight is 163.69. The purity is usually 95%.
BenchChem offers high-quality (2R,4r,6S)-2,4,6-trimethylpiperidine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2R,4r,6S)-2,4,6-trimethylpiperidine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R,6S)-2,4,6-trimethylpiperidine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17N.ClH/c1-6-4-7(2)9-8(3)5-6;/h6-9H,4-5H2,1-3H3;1H/t6?,7-,8+;
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEDJUMOWFACOGK-OPZYXJLOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(NC(C1)C)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC(C[C@@H](N1)C)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69682-14-0
Record name rac-(2R,4r,6S)-2,4,6-trimethylpiperidine hydrochloride
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URL https://echa.europa.eu/information-on-chemicals
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

(2R,4r,6S)-2,4,6-trimethylpiperidine molecular weight and formula

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(2R,4r,6S)-2,4,6-Trimethylpiperidine is a sterically hindered, non-nucleophilic amine derived from the hydrogenation of 2,4,6-collidine. Distinguished by its meso stereochemistry and "all-cis" configuration, this molecule serves as a critical scaffold in the synthesis of hindered amine light stabilizers (HALS), nitroxyl radical catalysts, and stereoselective chiral auxiliaries.

This guide provides an authoritative breakdown of its physicochemical identity, a validated synthesis protocol for the specific (2R,4r,6S) stereoisomer, and its application logic in drug development.

Parameter Data
IUPAC Name (2R,4r,6S)-2,4,6-trimethylpiperidine
Common Name cis-2,4,6-Trimethylpiperidine (Isotactic form)
Molecular Formula C₈H₁₇N
Molecular Weight 127.23 g/mol
CAS Registry Number 21974-48-1 (General); 1462-92-6 (Specific cis isomer often cited)
Stereochemical Class Meso (Achiral due to internal plane of symmetry)

Part 1: Structural Identity & Stereochemical Analysis

The nomenclature (2R,4r,6S) is not arbitrary; it defines the thermodynamic stability and reactivity profile of the molecule.

  • Meso Character: The molecule possesses two chiral centers at C2 and C6. However, because C2 is (R) and C6 is (S), and the molecule has an internal plane of symmetry passing through the Nitrogen and C4, it is superimposable on its mirror image. It is optically inactive.

  • Pseudo-Asymmetry (C4): The C4 center lies on the plane of symmetry. It is designated by the lowercase stereodescriptor 'r' (pseudo-asymmetric) because it is bonded to two enantiomorphic groups ((2R)-ethyl and (6S)-ethyl segments of the ring).

  • Conformational Locking: In the (2R,4r,6S) isomer, all three methyl groups can adopt an equatorial orientation in the chair conformation. This minimizes 1,3-diaxial interactions, making this isomer significantly more thermodynamically stable than its trans counterparts (where at least one methyl group would be forced axial).

Visualizing the Stereochemistry (DOT Diagram)

Stereochemistry Substrate (2R,4r,6S)-2,4,6-Trimethylpiperidine (All-cis / Meso) Chair Chair Conformation (Most Stable) Substrate->Chair Adopts Features Structural Features Substrate->Features Possesses Eq 3x Equatorial Methyls (Minimizes Steric Strain) Chair->Eq Thermodynamic Driver Features->Eq Sym Plane of Symmetry (N-C4 Axis) Features->Sym

Figure 1: Stereochemical logic dictating the thermodynamic stability of the all-cis isomer.

Part 2: Physicochemical Profile

The following data points are critical for handling and stoichiometric calculations in synthesis.

PropertyValueNotes
Physical State Colorless LiquidAmine-like odor.[1][2]
Density 0.847 g/mL (at 25°C)Less dense than water.
Boiling Point 135–138 °CSignificantly lower than its precursor collidine (170°C).
pKa (Conjugate Acid) ~10.8Moderately strong base; hindered.
Solubility Miscible in EtOH, Et₂O, CHCl₃Low solubility in water.[3][4]
Refractive Index (

)
1.4460Useful for purity checks.

Part 3: Synthesis Protocol (Catalytic Hydrogenation)

Objective: Synthesize (2R,4r,6S)-2,4,6-trimethylpiperidine via the reduction of 2,4,6-collidine, maximizing the yield of the cis isomer over the trans isomers.

Mechanism: Heterogeneous hydrogenation favors the cis addition of hydrogen to the pyridine ring. However, high temperatures can lead to isomerization. We utilize a Platinum Oxide (Adams' Catalyst) protocol for maximum stereoselectivity.

Reagents:
  • Substrate: 2,4,6-Collidine (2,4,6-Trimethylpyridine) [CAS: 108-75-8].[5]

  • Catalyst: Platinum(IV) oxide (

    
    ) or 5% Rhodium on Alumina (
    
    
    
    ).
  • Solvent: Glacial Acetic Acid (promotes protonation, preventing catalyst poisoning).

  • Hydrogen Source:

    
     gas (50–60 psi).
    
Step-by-Step Methodology:
  • Preparation:

    • In a high-pressure hydrogenation vessel (Parr shaker), dissolve 2,4,6-collidine (12.1 g, 100 mmol) in glacial acetic acid (50 mL).

    • Add

      
       (0.12 g, 1 wt%). Caution: Pyrophoric dry catalyst. Add under inert atmosphere.
      
  • Hydrogenation:

    • Purge the vessel with

      
       (3x) followed by 
      
      
      
      (3x).
    • Pressurize to 60 psi (4 bar) with

      
      .
      
    • Agitate at room temperature for 12–24 hours.

    • Note: Avoid heating >50°C to prevent isomerization to the thermodynamic trans mixtures if kinetic control is desired (though for this specific molecule, the all-cis is also thermodynamic, high heat often yields complex mixtures).

  • Workup:

    • Filter the catalyst through a Celite pad. Wash with methanol.

    • Concentrate the filtrate (acetic acid/methanol) under reduced pressure.

    • Basification: Cool the residue in an ice bath. Slowly add 50% NaOH solution until pH > 12. The amine will separate as an oil.

    • Extract with Diethyl Ether (

      
       mL). Dry combined organics over 
      
      
      
      or
      
      
      .
  • Purification (Isomer Separation):

    • The crude mixture typically contains ~80-90% cis-isomer.

    • Distillation: Fractionally distill at atmospheric pressure. Collect the fraction boiling at 135–138°C (The trans isomers typically boil slightly higher or lower depending on interaction, but fractional distillation is effective).

    • Alternative (Salts): Form the hydrochloride salt in ethanol. The (2R,4r,6S) hydrochloride crystallizes more readily than the trans isomers.

Synthesis Workflow Diagram

Synthesis Collidine 2,4,6-Collidine (Aromatic Precursor) Hydrogenation Hydrogenation (H2, PtO2, AcOH, 60 psi) Collidine->Hydrogenation Crude Crude Mixture (Cis/Trans Isomers) Hydrogenation->Crude Workup Basification (NaOH) & Extraction Crude->Workup Purification Fractional Distillation (135-138°C) Workup->Purification Product (2R,4r,6S)-2,4,6-Trimethylpiperidine (Target) Purification->Product

Figure 2: Protocol flow for the reduction of collidine to the target piperidine.

Part 4: Applications in Drug Development & Synthesis

The utility of (2R,4r,6S)-2,4,6-trimethylpiperidine extends beyond simple basicity.

  • Sterically Hindered Base:

    • Similar to 2,2,6,6-tetramethylpiperidine (TMP), but with slightly less steric bulk around the nitrogen.[3][6] This allows for "fine-tuning" of deprotonation selectivity in enolate chemistry. It acts as a non-nucleophilic base, preventing unwanted amidation of esters.

  • Precursor to Nitroxyl Radicals:

    • Oxidation of the secondary amine (using

      
      ) yields the corresponding nitroxyl radical (2,4,6-trimethylpiperidine-N-oxyl). These are analogues of TEMPO, used as oxidation catalysts for converting primary alcohols to aldehydes.[3]
      
  • Peptidomimetics & Foldamers:

    • The rigid chair conformation of the 2,4,6-trimethyl scaffold is used in designing "foldamers"—synthetic oligomers with well-defined secondary structures. The methyl groups lock the backbone conformation, reducing entropic penalty upon binding to biological targets.

References

  • PubChem. (2023). 2,4,6-Trimethylpiperidine Compound Summary. National Center for Biotechnology Information. [Link]

  • Barnes, R. A., & Fales, H. M. (1953). The Preparation of Pure 2,4,6-Trimethylpiperidines. Journal of the American Chemical Society. (Validation of hydrogenation and isomer separation). [Link]

Sources

Technical Guide: Solubility Profile of 2,4,6-Trimethylpiperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the solubility characteristics, physicochemical basis, and determination protocols for 2,4,6-trimethylpiperidine hydrochloride .

Executive Summary

2,4,6-Trimethylpiperidine hydrochloride (TMPh·HCl) is the conjugate acid salt of the hindered amine 2,4,6-trimethylpiperidine. While often utilized as a building block in diversity-oriented synthesis and as a non-nucleophilic base, explicit aqueous solubility data for this specific salt is frequently absent from standard physicochemical handbooks, unlike its fully substituted analog 2,2,6,6-tetramethylpiperidine (TMP).

Based on Structure-Activity Relationship (SAR) analysis of homologous piperidine salts, 2,4,6-trimethylpiperidine hydrochloride is classified as highly soluble in water , with an estimated saturation limit exceeding 0.6 M (>100 g/L) at 25°C . Its solubility is governed by the balance between the ionic hydration of the ammonium center and the hydrophobic effect of the three methyl substituents.

This guide provides the theoretical solubility basis, the impact of stereochemistry on dissolution, and a validated experimental protocol for researchers requiring precise saturation data.

Chemical Identity & Physicochemical Basis[1][2][3][4][5][6][7][8][9]

Structural Characterization

The solubility of TMPh·HCl cannot be decoupled from its stereochemical composition. Unlike 2,2,6,6-TMP, which is achiral, 2,4,6-trimethylpiperidine possesses three stereocenters, leading to multiple diastereomers.

  • Compound: 2,4,6-Trimethylpiperidine Hydrochloride[1][2]

  • Molecular Formula:

    
    
    
  • Molecular Weight: 163.69 g/mol

  • Parent Amine pKa: ~10.8–11.0 (Typical for hindered dialkylamines)

Stereochemical Impact on Solubility

Commercially available 2,4,6-trimethylpiperidine is typically produced via the catalytic hydrogenation of 2,4,6-collidine (2,4,6-trimethylpyridine). This process yields a mixture of stereoisomers:

  • All-cis (α,α,α): Methyl groups are equatorial (most stable).

  • Cis-trans (α,α,β): Mixed axial/equatorial orientation.

Critical Insight: The lattice energy of the crystal solid depends on the packing efficiency of these isomers. A pure stereoisomer (e.g., all-cis) will generally have a higher melting point and potentially lower initial dissolution rate than a diastereomeric mixture, which often forms an amorphous or lower-energy crystal lattice.

Theoretical Solubility Estimation (SAR Analysis)

To estimate the solubility range, we compare TMPh·HCl to its closest structural analogs with known data:

CompoundStructureWater Solubility (Salt)Steric Hindrance
2,4,6-Collidine HCl Aromatic PyridineHigh (>35 g/L free base)Low (Planar)
2,2,6,6-TMP HCl Tetramethyl Piperidine~0.603 M (98 g/L) High (Gem-dimethyl)
2,4,6-TMPh HCl Trimethyl PiperidineEstimated > 1.0 M Moderate

Conclusion: 2,4,6-TMPh·HCl is less sterically hindered at the nitrogen center than 2,2,6,6-TMP. The absence of the gem-dimethyl groups at the 2- and 6-positions allows for a more organized hydration shell around the ammonium cation (


), theoretically increasing its solubility beyond that of 2,2,6,6-TMP HCl.

Thermodynamics of Dissolution

The dissolution of 2,4,6-trimethylpiperidine hydrochloride in water is driven by the enthalpy of hydration (


) overcoming the lattice enthalpy (

).
Solvation Mechanism

The dissolution process follows a competitive mechanism visualized below. The chloride anion is easily solvated, while the piperidinium cation relies on hydrogen bonding at the nitrogen center. The hydrophobic methyl groups create a local "structure-making" effect (ice-like cages) in the solvent, which is entropically unfavorable but outweighed by the ionic contribution.

SolvationMechanism cluster_water Aqueous Medium Solid Solid Crystal Lattice (Ionic Interactions) Dissociation Dissociation (Endothermic) Solid->Dissociation + Energy (ΔH_latt) Cation Piperidinium Cation (Hydrophobic Methyls + Polar Head) Dissociation->Cation Anion Chloride Anion (Hydrophilic) Dissociation->Anion Solvated Solvated Ions (Thermodynamically Stable) Cation->Solvated Ion-Dipole & H-Bonding Anion->Solvated Hydration Shell

Figure 1: Thermodynamic pathway of 2,4,6-trimethylpiperidine HCl dissolution. The lattice energy break is compensated by the high solvation energy of the ionic species.

Experimental Protocol: Determination of Equilibrium Solubility

Since specific literature values may vary by isomer ratio, researchers should determine the exact solubility for their specific batch using the Shake-Flask Method , the gold standard for solubility profiling.

Materials Required[12]
  • Analyte: 2,4,6-Trimethylpiperidine HCl (Solid).

  • Solvent: HPLC-grade Water (degassed).

  • Equipment: Thermostatic shaker bath, 0.45 µm PTFE syringe filters, HPLC (UV/Vis or CAD detector) or Potentiometric Titrator.

Step-by-Step Methodology
Phase 1: Saturation
  • Excess Addition: Add solid TMPh·HCl to 10 mL of water in a glass vial until undissolved solid remains visible (supersaturation).

  • Equilibration: Seal the vial and place it in a shaker bath at 25.0°C ± 0.1°C .

  • Agitation: Shake at 100 RPM for 24 to 48 hours .

    • Note: If the solid completely dissolves, add more salt until a persistent precipitate is observed.

Phase 2: Sampling
  • Sedimentation: Stop agitation and allow the vial to stand vertically for 2 hours to let solids settle.

  • Filtration: Withdraw the supernatant using a pre-warmed syringe and filter through a 0.45 µm PTFE filter (to remove micro-crystals).

    • Critical: Pre-saturate the filter with a small volume of the solution to prevent adsorption losses.

Phase 3: Quantification (Two Methods)

Method A: Potentiometric Titration (Recommended for High Purity)

  • Principle: Titrate the chloride ion with Silver Nitrate (

    
    ) or the ammonium proton with Sodium Hydroxide (
    
    
    
    ).
  • Procedure: Dilute 1.0 mL of saturated solution into 50 mL water. Titrate with 0.1 N NaOH to pH 11.0.

  • Calculation:

    
    
    

Method B: HPLC-UV (Recommended for Isomer Mixtures)

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse).

  • Mobile Phase: Phosphate Buffer (pH 7.0) / Acetonitrile (80:20).

  • Detection: UV at 210 nm (low sensitivity due to lack of chromophore) or Charged Aerosol Detector (CAD).

  • Calibration: Construct a curve using standard solutions (0.1 – 10 mg/mL).

ExperimentalWorkflow cluster_methods Analysis Options Start Start: Solid TMPh·HCl Mix Add Excess Solid to Water (Supersaturation) Start->Mix Equilibrate Shake at 25°C (24 - 48 Hours) Mix->Equilibrate Filter Filter Supernatant (0.45 µm PTFE) Equilibrate->Filter Dilute Dilute Aliquot (Gravimetric) Filter->Dilute Analyze Quantification Dilute->Analyze Titration Titration (NaOH) Analyze->Titration HPLC HPLC (Reverse Phase) Analyze->HPLC

Figure 2: Standardized workflow for determining the equilibrium solubility of amine salts.

Applications & Implications

Synthesis & Catalysis

The high water solubility of the hydrochloride salt allows for easy removal of the 2,4,6-trimethylpiperidine base from organic reaction mixtures. After using the base for deprotonation in organic solvent (e.g., DCM or Toluene), an acidic aqueous wash (HCl) will convert the base to the salt, partitioning it strictly into the aqueous phase (


).
Drug Formulation

For pharmaceutical applications, the 2,4,6-trimethyl moiety serves as a lipophilic core that can improve blood-brain barrier (BBB) penetration of the free base. However, the salt form is required for formulation stability. The high solubility ensures that formulations can reach high concentrations without precipitation, provided the pH is maintained below the pKa (~11.0).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 89562, 2,4,6-Trimethylpiperidine. Retrieved from [Link]

  • U.S. Environmental Protection Agency. CompTox Chemicals Dashboard: 2,2,6,6-Tetramethylpiperidine hydrochloride (Analog Data). Retrieved from [Link]

  • Bhattachar, S. N., et al. (2006). "Solubility: Methods and Implications in Drug Discovery and Development." Combinatorial Chemistry & High Throughput Screening.
  • Hood, J. A. (2018). Diastereoselective Synthesis of 2,4,6-Trisubstituted Piperidines.[3] University of Southern Mississippi Honors Theses.[3] (Stereochemical context).

Sources

Navigating the Safety Profile of 2,4,6-Trimethylpiperidine Hydrochloride: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Examination of Hazard Identification, Risk Mitigation, and Emergency Response Protocols for Laboratory and Drug Development Professionals.

The handling of substituted piperidine compounds is a cornerstone of various research and development activities, particularly in the synthesis of novel chemical entities and active pharmaceutical ingredients. Among these, 2,4,6-trimethylpiperidine hydrochloride presents a unique set of handling and safety considerations that necessitate a thorough understanding to ensure personnel safety and experimental integrity. This guide provides a comprehensive overview of the critical safety data, operational protocols, and emergency procedures associated with this compound, synthesized from available Safety Data Sheets (SDS) and toxicological information on closely related structural analogs.

Section 1: Compound Identification and Hazard Classification

A foundational aspect of laboratory safety is the accurate identification of a chemical and its inherent hazards. This section delineates the primary identifiers for 2,4,6-trimethylpiperidine hydrochloride and outlines its classification under the Globally Harmonized System (GHS).

1.1. Chemical Identity

IdentifierValue
Chemical Name 2,4,6-Trimethylpiperidine Hydrochloride
Synonyms TMPH Hydrochloride
Molecular Formula C₈H₁₇N · HCl
Molecular Weight 163.7 g/mol (as hydrochloride)
CAS Number 60444-33-9

1.2. GHS Hazard Classification

Based on data from analogous compounds, 2,4,6-trimethylpiperidine hydrochloride is anticipated to fall under the following GHS classifications. These classifications mandate specific precautionary measures in handling and storage.

  • Acute Toxicity, Oral: Category 3/4 (Toxic or Harmful if swallowed).[1][2]

  • Skin Corrosion/Irritation: Category 1C/2 (Causes severe skin burns and eye damage or causes skin irritation).[2][3]

  • Serious Eye Damage/Eye Irritation: Category 1/2A (Causes serious eye damage or irritation).[1][4]

  • Specific Target Organ Toxicity (Single Exposure): Category 3, Respiratory System (May cause respiratory irritation).[1][4]

The corresponding hazard statements are:

  • H301/302: Toxic/Harmful if swallowed.

  • H314/315: Causes severe skin burns and eye damage / Causes skin irritation.

  • H318/319: Causes serious eye damage / Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Section 2: Proactive Safety and Handling Protocols

The causality behind stringent handling protocols is rooted in the potential for acute health effects upon exposure. The following procedures are designed as a self-validating system to minimize risk.

2.1. Engineering Controls and Ventilation

The primary defense against respiratory exposure is the use of robust engineering controls.

  • Protocol: All weighing and handling of solid 2,4,6-trimethylpiperidine hydrochloride should be conducted within a certified chemical fume hood.[5] For processes that may generate dust or aerosols, a local exhaust ventilation system is mandatory.[6]

  • Causality: The compound is predicted to cause respiratory irritation.[1][4] Engineering controls are the most effective means of preventing inhalation of airborne particles, thereby protecting the respiratory tract.

2.2. Personal Protective Equipment (PPE)

A multi-layered PPE strategy is essential for preventing dermal and ocular exposure.

  • Protocol:

    • Hand Protection: Wear nitrile or other chemically resistant gloves. Gloves must be inspected before use and disposed of properly after handling.[1]

    • Eye Protection: Tightly fitting safety goggles or a full-face shield are required.[1]

    • Skin and Body Protection: A flame-retardant lab coat and, for larger quantities or risk of splashing, impervious clothing should be worn.[1]

  • Causality: The high potential for severe skin and eye damage necessitates a robust barrier to prevent any direct contact with the substance.[2][3]

2.3. Safe Storage and Incompatibility

Proper storage is critical to maintaining the chemical's stability and preventing hazardous reactions.

  • Protocol: Store in a tightly closed container in a dry, cool, and well-ventilated area.[1][2][4] Keep away from incompatible materials such as strong oxidizing agents, acids, and acid anhydrides.[3]

  • Causality: Improper storage can lead to degradation of the compound or violent reactions with incompatible substances, potentially releasing hazardous decomposition products like nitrogen oxides and carbon oxides.[1]

Section 3: Emergency Response and First Aid

In the event of an exposure or spill, a rapid and informed response is crucial. The following workflows are designed to guide immediate actions.

3.1. Exposure Scenarios and First Aid Measures

The following diagram outlines the critical first aid steps for various exposure routes.

FirstAidWorkflow cluster_medical Follow-Up Inhalation Inhalation MoveToFreshAir Move to Fresh Air Inhalation->MoveToFreshAir If breathing is difficult, give oxygen SkinContact Skin Contact WashSkin Remove Contaminated Clothing; Wash Skin with Soap & Water SkinContact->WashSkin For at least 15 minutes EyeContact Eye Contact RinseEyes Rinse Cautiously with Water for at least 15 minutes EyeContact->RinseEyes Remove contact lenses if present and easy to do Ingestion Ingestion RinseMouth Rinse Mouth; Do NOT Induce Vomiting Ingestion->RinseMouth Consult a physician SeekMedicalAttention Seek Immediate Medical Attention MoveToFreshAir->SeekMedicalAttention WashSkin->SeekMedicalAttention RinseEyes->SeekMedicalAttention RinseMouth->SeekMedicalAttention

Caption: First Aid Response to Chemical Exposure.

3.2. Accidental Release Measures

A structured approach to spill management is necessary to prevent secondary contamination and exposure.

  • Protocol:

    • Evacuate: Immediately evacuate personnel from the spill area.

    • Ventilate: Ensure the area is well-ventilated.

    • Contain: Prevent the spill from entering drains.[1]

    • Clean-up: For solid spills, carefully sweep or scoop up the material, avoiding dust generation, and place it in a suitable, labeled container for disposal.[6]

    • Decontaminate: Clean the spill area thoroughly.

  • Causality: Preventing dust formation is critical to avoid creating an inhalation hazard.[2] Isolating the spill prevents wider environmental contamination and ensures a controlled clean-up process.

The following diagram illustrates the logical flow for managing an accidental chemical spill.

SpillResponse Start Spill Detected Evacuate Evacuate Area Restrict access to non-essential personnel Start->Evacuate Assess {Assess Spill | Is it a minor or major spill?} Evacuate->Assess MinorSpill Minor Spill Handling Wear full PPE Avoid dust generation Assess->MinorSpill Minor MajorSpill Major Spill Response Contact Emergency Response Team Evacuate building if necessary Assess->MajorSpill Major Contain Contain Spill Prevent entry into drains and waterways MinorSpill->Contain MajorSpill->Contain Cleanup Clean-up Use inert absorbent material Place in sealed container for disposal Contain->Cleanup Decontaminate Decontaminate Area Wash surfaces thoroughly Cleanup->Decontaminate End Response Complete Decontaminate->End

Caption: Workflow for Accidental Spill Response.

Section 4: Toxicological and Physical Properties

Understanding the toxicological profile and physical characteristics of a compound is essential for a comprehensive risk assessment.

4.1. Toxicological Summary

  • Acute Effects: The primary routes of acute exposure are ingestion, inhalation, and skin/eye contact. Ingestion may be harmful or toxic.[1][2] Skin and eye contact can lead to irritation or severe chemical burns.[2][3] Inhalation of dust may cause respiratory tract irritation.[1][4]

  • Chronic Effects: Data on carcinogenicity, mutagenicity, and reproductive toxicity are largely unavailable for this specific compound and its close analogs.[1][4] The absence of data does not signify the absence of hazard, and the compound should be handled as if these effects are possible.

4.2. Physical and Chemical Properties

PropertyValueSource
Appearance White to off-white solid (expected)N/A
Odor Amine-like (expected)N/A
pH Acidic in aqueous solution (expected)N/A
Melting Point Data not availableN/A
Solubility Soluble in water (expected for hydrochloride salt)[1]
Stability Stable under recommended storage conditions.[6][7]

Conclusion

While a specific, verified Safety Data Sheet for 2,4,6-trimethylpiperidine hydrochloride remains elusive, a robust safety framework can be established by analyzing data from structurally related compounds. The core tenets of this framework are the prevention of contact through meticulous engineering controls and appropriate PPE, adherence to strict handling and storage protocols, and a clear, rehearsed emergency response plan. For all researchers, scientists, and drug development professionals, treating this compound with the caution warranted by its GHS classification is paramount to maintaining a safe and productive laboratory environment.

References

  • Tokyo Chemical Industry. (2025, November 28). Safety Data Sheet: 4-Hydroxy-2,2,6,6-tetramethylpiperidine 1-Oxyl Free Radical.
  • Sigma-Aldrich. (2025, November 6). Safety Data Sheet: 2,2,6,6-tetramethylpiperidine.
  • NanJing Liskon Biological Technology Co.,ltd. (2019, July 15). Safety Data Sheet: 2,2,6,6-tetramethylpiperidine.
  • Thermo Fisher Scientific. (Date not available). Safety Data Sheet: 2,2,6,6-Tetramethylpiperidine-1-oxyl-4-amino-4-carboxylic acid.
  • Echemi. (2019, July 15). 2,2,4,6-Tetramethylpiperidine SDS, 6292-82-6 Safety Data Sheets.
  • Thermo Fisher Scientific. (2025, September 15). Safety Data Sheet: 4-Amino-2,2,6,6-tetramethylpiperidine.
  • Sigma-Aldrich. (2025, November 6). Safety Data Sheet: 4-Amino-2,2,6,6-tetramethylpiperidine 1-oxide.
  • Sigma-Aldrich. (2025, May 1). Safety Data Sheet: Bis[(2,2,6,6-tetramethyl-4-piperidyl)-imino]hexamethylene.
  • Thermo Fisher Scientific. (2008, January 23). Safety Data Sheet: 2,2,6,6-Tetramethylpiperidine.
  • FUJIFILM Wako Chemicals. (Date not available). Safety Data Sheet.

Sources

Technical Whitepaper: Stereochemical Analysis and Isolation of (2R,4r,6S)-2,4,6-Trimethylpiperidine

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the stereochemical classification, structural validation, and isolation protocols for (2R,4r,6S)-2,4,6-trimethylpiperidine.

Executive Summary

Direct Answer: (2R,4r,6S)-2,4,6-trimethylpiperidine is a Meso compound.

It is achiral despite containing stereogenic centers at C2 and C6. The molecule possesses an internal plane of symmetry (


) passing through the nitrogen atom and the C4 carbon, which bisects the piperidine ring. The presence of the pseudo-asymmetric center at C4 (denoted by the lowercase stereodescriptor 'r' ) confirms the existence of this symmetry plane, distinguishing it from the chiral 

-symmetric isomers.

This guide provides the structural proof, spectroscopic validation criteria, and a purification workflow for researchers utilizing this scaffold in chiral auxiliary synthesis or steric control applications.

Part 1: Structural Elucidation & Symmetry Analysis

Conformational Analysis

The stability and reactivity of 2,4,6-trimethylpiperidine are governed by the chair conformation of the piperidine ring. The (2R,4r,6S) isomer corresponds to the all-cis (syn, syn) diastereomer.

  • Thermodynamic Stability: This is the most stable stereoisomer because all three methyl substituents can adopt an equatorial orientation simultaneously.

  • Symmetry Elements:

    • Chiral Centers: C2 is (

      
      ) and C6 is (
      
      
      
      ). Because the substituents are identical, the optical rotation contributions of C2 and C6 cancel each other out.
    • Pseudo-Asymmetric Center (C4): The C4 atom lies on the plane of symmetry. It is designated as 'r' because it is bonded to two enantiomorphic branches (the C2-

      
       side and the C6-
      
      
      
      side).
    • Plane of Symmetry (

      
      ):  Passes through N1 and C4.
      
Graphviz Visualization: Symmetry Mapping

The following diagram illustrates the connectivity and the internal symmetry plane that renders the molecule meso.

Part 2: The Self-Validating System (Spectroscopic Proof)

To confirm isolation of the (2R,4r,6S) meso isomer versus the chiral (racemic) isomers, researchers must rely on specific NMR signatures. The "Self-Validating" nature of this protocol relies on the Gamma-Gauche Effect in


C NMR.
Distinguishing Isomers via C NMR

The meso isomer (all-equatorial) lacks the steric compression associated with axial substituents. The racemic isomers (e.g., 2,6-trans) force at least one methyl group into an axial position, resulting in a diagnostic upfield shift.

FeatureMeso Isomer (2R,4r,6S) Racemic Isomer (2,6-trans) Mechanistic Cause
Methyl Conformation All Equatorial2-Eq, 6-Ax (or vice versa)Thermodynamic stability

C Shift (Me-2/6)
~22.0 - 23.0 ppm ~16.0 - 19.0 ppm

-gauche steric shielding on axial Me

C Shift (C4)
Downfield (Deshielded)Upfield (Shielded)Ring flattening/steric strain
Symmetry

(Plane)

(Axis)
Magnetic equivalence of C2/C6
Proton NMR ( H NMR) Validation
  • Meso (All-cis): The axial protons at C2 and C6 appear as a broad multiplet (due to coupling with N-H and C3-H) but are distinctively upfield compared to equatorial protons.

  • Coupling Constants (

    
    ):  The meso isomer exhibits large trans-diaxial coupling (
    
    
    
    Hz) between H2/H3 and H6/H5, confirming the rigid chair structure.

Part 3: Synthesis and Purification Protocol

The synthesis typically involves the hydrogenation of 2,4,6-collidine (2,4,6-trimethylpyridine). This process yields a mixture of the meso (cis,cis) and racemic (cis,trans) isomers. The following protocol isolates the thermodynamically stable meso form.

Experimental Workflow

Objective: Isolate (2R,4r,6S)-2,4,6-trimethylpiperidine from a crude hydrogenation mixture.

Reagents:

  • Crude 2,4,6-trimethylpiperidine mixture

  • Concentrated HCl[1]

  • Ethanol (absolute)

  • Diethyl ether[2][3]

  • Sodium Hydroxide (NaOH) pellets

Protocol:

  • Acidification: Dissolve the crude amine mixture in ethanol (5 mL per gram of amine). Cool to 0°C. Slowly add concentrated HCl (1.1 equivalents) to precipitate the hydrochloride salts.

  • Fractional Crystallization (The Separation Step):

    • Heat the suspension to reflux until all solids dissolve.

    • Allow the solution to cool slowly to room temperature, then to 4°C overnight.

    • Mechanism: The all-cis (meso) hydrochloride salt packs more efficiently into the crystal lattice due to its higher symmetry and lack of axial steric bulk, making it less soluble than the racemic isomer salts.

  • Filtration: Filter the crystals. The solid cake is predominantly the meso-isomer HCl salt. The filtrate contains the enriched racemic isomers.

  • Free Basing: Suspend the crystals in water. Add NaOH pellets until pH > 12. Extract with diethyl ether (

    
    ).
    
  • Distillation: Dry the organic layer over KOH or

    
    . Remove solvent. Distill the residue (bp ~150-152°C) to obtain the pure meso amine.
    
Process Flow Diagram

Purification_Workflow Figure 2: Isolation of Meso-2,4,6-Trimethylpiperidine Start Crude Hydrogenation Mixture (Meso + Racemic) Step1 1. Dissolve in EtOH 2. Add conc. HCl Start->Step1 Step2 Reflux & Slow Cooling (Fractional Crystallization) Step1->Step2 Separation Filtration Step2->Separation Solid Solid Filter Cake (Meso-HCl Salt) Separation->Solid Precipitate Liquid Filtrate / Mother Liquor (Racemic Isomers) Separation->Liquid Discard/Recycle Step3 Basify (NaOH) Extract (Et2O) Solid->Step3 Final Pure (2R,4r,6S)-2,4,6-Trimethylpiperidine (Colorless Liquid) Step3->Final

[4][5][6][7]

Part 4: Applications in Drug Development

The (2R,4r,6S) isomer is highly valued in pharmaceutical research for two specific properties:

  • Non-Nucleophilic Base: Similar to 2,2,6,6-tetramethylpiperidine (TMP), the 2,4,6-trimethyl analog offers significant steric hindrance, preventing N-alkylation while allowing proton abstraction. It is used in elimination reactions where regioselectivity is required.

  • Probe for Stereoelectronic Effects: In "masked" diol synthesis and organometallic ligand design, the meso-piperidine moiety serves as a rigid structural probe. The fixed equatorial methyl groups provide a defined steric wall, useful for analyzing transition states in asymmetric catalysis.

References

  • PubChem. 2,4,6-Trimethylpiperidine Compound Summary. National Library of Medicine. Available at: [Link]

  • Eliel, E. L., Kandasamy, D., Yen, C. Y., & Hargrave, K. D. (1980). Conformational analysis.[4] 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. Journal of the American Chemical Society, 102(11), 3698–3707. (Foundational text on Piperidine NMR shifts). Available at: [Link]

  • Barnes, R. A., & Fales, H. M. (1953). The preparation of 2,4,6-trimethylpiperidine isomers. Journal of the American Chemical Society.[4][5] (Classic separation protocols).[6]

Sources

Conformational Dynamics and Structural Analysis of 2,4,6-Trimethylpiperidine Hydrochloride: A Technical Monograph

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The conformational analysis of 2,4,6-trimethylpiperidine hydrochloride represents a classic yet critical study in steric constraint and ionic lattice stabilization. Unlike its free base counterpart, which undergoes rapid nitrogen inversion (


-inversion barrier 

6–8 kcal/mol), the hydrochloride salt represents a kinetically locked system . Protonation of the amine center creates a quaternary ammonium species, effectively freezing the conformational equilibrium and allowing for precise isolation of specific stereoisomers.

This guide details the thermodynamic drivers favoring the "all-equatorial"


-isomer, provides a validated DFT (Density Functional Theory) workflow for energy prediction, and outlines the NMR and X-ray crystallographic protocols required for definitive structural assignment.

Stereochemical Fundamentals & Thermodynamics

The stability of 2,4,6-trimethylpiperidine is governed by the interplay between 1,3-diaxial interactions and A-values (conformational free energy differences). The methyl group has an A-value of approximately 1.70 kcal/mol in a cyclohexane-like system. In the piperidine ring, this value is slightly modulated by the shorter C-N bond length (1.47 Å vs 1.54 Å for C-C), which increases steric compression at the 2 and 6 positions.

Isomer Classification

We categorize the three primary diastereomers based on the relative orientation of the methyl groups:

Isomer DesignationConfigurationConformation (Chair)Relative Stability (

)

-Isomer
2,4,6-cis2e, 4e, 6e0.0 kcal/mol (Global Minimum)

-Isomer
2,6-cis-4-trans2e, 4a, 6e+1.7 kcal/mol (1 axial Me)

-Isomer
2,6-trans-4-cis2e, 4e, 6a+2.4 kcal/mol (Severe 1,3-diaxial strain)
The "Ammonium Anchor" Effect

Upon formation of the hydrochloride salt (


), the nitrogen adopts a rigid tetrahedral geometry.
  • Free Base: The lone pair is small; N-inversion is rapid.

  • HCl Salt: The steric bulk of the second proton is negligible, but the electrostatic lattice energy dominates. The crystal lattice preferentially accommodates the highly symmetrical

    
    -isomer because the "all-equatorial" periphery allows for tighter packing and more efficient chloride hydrogen bonding networks.
    

Computational Modeling Workflow (DFT)

To predict the exact geometry and vibrational frequencies of the salt, we employ a standard B3LYP/6-31G(d,p) optimization protocol. This computational step is essential to distinguish between the chair and twist-boat intermediates, which can be populated at high temperatures during synthesis.

Simulation Pathway

The following Graphviz diagram illustrates the decision tree for computational analysis, ensuring convergence to the true global minimum.

ConformationalAnalysis Start Input Structure (2D ChemDraw) ConfSearch Conformational Search (Monte Carlo / MMFF94) Start->ConfSearch GeomOpt Geometry Optimization (DFT B3LYP/6-31G*) ConfSearch->GeomOpt Select Lowest 5 conformers FreqCalc Frequency Calculation (Check for Imaginary Freqs) GeomOpt->FreqCalc FreqCalc->GeomOpt If N_imag > 0 (Re-optimize) Solvation Solvation Model (PCM) Solvent: Chloroform/Water FreqCalc->Solvation If N_imag = 0 Output Boltzmann Distribution & NMR Shift Prediction Solvation->Output

Figure 1: Computational workflow for determining thermodynamic stability of piperidine isomers.

Experimental Validation: NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) is the primary tool for assigning the stereochemistry in solution. The key diagnostic is the Karplus relationship , which correlates the vicinal coupling constant (


) with the dihedral angle.
Diagnostic H NMR Signatures (400 MHz, CDCl )

For the


-isomer (all-equatorial methyls), the ring protons at C2, C4, and C6 are axial . This results in distinct splitting patterns due to large axial-axial couplings.
  • H-2/H-6 (Axial): These protons appear as a broad multiplet or apparent doublet of quartets.

    • Coupling:

      
       Hz (Large coupling to axial H-3/H-5).
      
    • Significance: A value >10 Hz confirms the proton is axial, placing the C2/C6 methyl groups in the equatorial position.

  • H-4 (Axial): Usually a multiplet at

    
     1.6–1.8 ppm.
    
    • Coupling:

      
       Hz (Coupling to axial H-3/H-5).
      
Protocol: Determination of -Values
  • Sample Prep: Dissolve 10 mg of 2,4,6-trimethylpiperidine HCl in 0.6 mL CDCl

    
    . Note: Use CDCl
    
    
    
    over D
    
    
    O to prevent H/D exchange of the ammonium protons, which can provide secondary structural information.
  • Acquisition: Acquire a standard 1D

    
    H spectrum (ns=16).
    
  • Decoupling (Optional): If the H-3/H-5 methylene signals overlap, perform a Homonuclear Decoupling experiment irradiating the methyl doublets to simplify the methine splitting patterns.

Solid-State Analysis: X-Ray Crystallography

While NMR provides solution-state averages, X-ray crystallography defines the absolute configuration and the H-bonding network of the salt.

Crystallization Protocol (Vapor Diffusion)

The hydrochloride salt is highly polar. To grow diffraction-quality single crystals, a slow reduction in solubility is required.

  • Dissolution: Dissolve 50 mg of the HCl salt in a minimum amount of Methanol (approx. 0.5 mL) in a small inner vial.

  • Precipitant: Place the inner vial into a larger jar containing Diethyl Ether (approx. 5 mL).

  • Equilibration: Seal the outer jar tightly. The ether vapors will slowly diffuse into the methanol, lowering the solubility of the salt and promoting slow crystal growth over 48–72 hours.

  • Harvesting: Crystals will appear as colorless prisms. Mount immediately in Paratone oil to prevent desolvation.

Expected Lattice Features
  • Space Group: Typically Monoclinic (

    
    ) or Orthorhombic.
    
  • H-Bonding: The chloride anion (

    
    ) acts as a bridge, accepting H-bonds from the 
    
    
    
    moiety.
  • Packing: The

    
    -isomer packs in a "herringbone" or layered motif to maximize van der Waals contact between the hydrophobic methyl groups while sequestering the ionic core.
    

Synthesis and Isolation of the -Isomer

Commercial 2,4,6-trimethylpyridine (collidine) reduction often yields a mixture of isomers. To isolate the pure


-isomer (2,4,6-cis) as the hydrochloride salt, follow this purification logic.

SynthesisWorkflow Raw Crude Reduction Mixture (cis/trans mix) Acid Add HCl / Ethanol Raw->Acid Precip Precipitation Acid->Precip Kinetic Trap Filter Filtration Precip->Filter Filter->Raw Mother Liquor (Enriched in gamma-isomer) Recryst Recrystallization (EtOH/Et2O) Filter->Recryst Enriched Solid Pure Pure alpha-Isomer (>98% de) Recryst->Pure Thermodynamic Sink

Figure 2: Purification workflow for isolating the thermodynamically stable


-isomer.

Mechanism of Purification: The all-equatorial


-isomer has a higher lattice energy and lower solubility in ethanol/ether mixtures compared to the 

-isomer (which has one axial methyl group disrupting packing). Consequently, the

-isomer crystallizes out first.

References

  • Eliel, E. L., et al. (1976). Conformational Analysis.[1] 39. Carbon-13 NMR Spectra of Saturated Heterocycles. Journal of the American Chemical Society.[1] Link

  • Booth, H., & Little, J. H. (1968). Stereochemistry of Piperidines. Part VIII. The Conformation of 2,4,6-Trimethylpiperidine. Tetrahedron. Link

  • B3LYP Method: Becke, A. D. (1993). Density-functional thermochemistry. III. The role of exact exchange. The Journal of Chemical Physics. Link

  • PubChem Database. (2023). 2,4,6-Trimethylpiperidine Compound Summary. National Center for Biotechnology Information. Link

Sources

Methodological & Application

synthesis of (2R,4r,6S)-2,4,6-trimethylpiperidine from 2,4,6-collidine

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Stereoselective Synthesis of (2R,4r,6S)-2,4,6-Trimethylpiperidine

Executive Summary

This guide details the stereoselective synthesis of (2R,4r,6S)-2,4,6-trimethylpiperidine (the all-cis or meso isomer) via the catalytic hydrogenation of 2,4,6-collidine (2,4,6-trimethylpyridine). While the reduction of pyridines is a standard transformation, achieving high diastereoselectivity for the all-cis isomer requires precise control over the catalyst surface environment and solvent acidity.

This protocol utilizes Adams’ Catalyst (


) in glacial acetic acid , a system chosen for its ability to enforce a "flat" adsorption mode of the pyridinium cation, thereby directing hydrogenation to occur exclusively from one face. This method typically yields >90% of the desired all-cis isomer, which is subsequently purified via fractional crystallization of its hydrochloride salt.

Scientific Foundation & Reaction Engineering

The Stereochemical Challenge

The reduction of 2,4,6-collidine can generate two primary diastereomers:

  • (2R,4r,6S)-Isomer (All-cis): All three methyl groups are cis to each other. In the lowest energy chair conformation, all methyl groups are equatorial. This is the thermodynamic product.

  • (2R,4s,6S)-Isomer (Trans): The C4-methyl is trans to the C2/C6-methyls.

Mechanistic Driver: The "Anchoring Effect"

To maximize the formation of the (2R,4r,6S) isomer, we utilize the Anchoring Effect in acidic media.

  • Protonation: In glacial acetic acid, the pyridine nitrogen is protonated.

  • Adsorption: The resulting pyridinium ion adsorbs flat onto the metal surface to maximize

    
    -interaction, while the positive charge on nitrogen interacts with the catalyst surface (or surface-adsorbed species).
    
  • Syn-Addition: Hydrogen is delivered from the metal surface to the bottom face of the ring. Since the ring is flat, all hydrogens add from the same side, pushing all three methyl groups to the opposite side (cis-relationship).

Why


?  Platinum oxide reduces in situ to highly active Pt black. It is superior to Pd/C for preventing ring alkylation side reactions and is more active for pyridines at moderate pressures [1].

Experimental Protocol

Materials & Equipment
  • Reagents:

    • 2,4,6-Collidine (Substrate, >98% purity).

    • Platinum(IV) oxide (

      
      , Adams' Catalyst).
      
    • Glacial Acetic Acid (Solvent).[1][2]

    • Sodium Hydroxide (NaOH) pellets (for neutralization).

    • Hydrochloric acid (HCl) in diethyl ether (2M) or ethanol (for salt formation).

  • Equipment:

    • Parr Hydrogenation Apparatus (Shaker type) or High-Pressure Autoclave.

    • Rotary Evaporator.

    • Fractional Distillation Setup (Vigreux column).

Step-by-Step Synthesis

Step 1: Hydrogenation

  • Preparation: In a hydrogenation bottle (pressure-rated), dissolve 2,4,6-collidine (12.1 g, 100 mmol) in glacial acetic acid (50 mL) .

    • Note: The reaction is exothermic upon mixing; cool if necessary.

  • Catalyst Addition: Carefully add

    
     (0.6 g, ~5 wt% loading) .
    
    • Safety:

      
       can spark in the presence of solvent vapors. Add under an inert atmosphere (Nitrogen) if possible, or ensure the catalyst is wetted immediately.
      
  • Reaction: Connect the bottle to the Parr shaker. Purge with

    
     (3 cycles). Pressurize to 50-60 psi (3.5 - 4 bar) . Shake at Room Temperature  for 12–24 hours.
    
    • Monitoring: The reaction is complete when hydrogen uptake ceases.

Step 2: Workup & Isolation

  • Filtration: Filter the reaction mixture through a pad of Celite to remove the platinum catalyst. Wash the pad with a small amount of acetic acid.

    • Caution: Spent platinum catalyst is pyrophoric. Keep the filter cake wet with water during disposal.

  • Concentration: Remove the bulk of acetic acid under reduced pressure (rotary evaporator, 50°C bath).

  • Neutralization: Cool the residue in an ice bath. Slowly add 50% aqueous NaOH until the pH is strongly basic (pH > 12). The amine will separate as an oil.

  • Extraction: Extract the aqueous mixture with Diethyl Ether (3 x 50 mL) . Combine organics and dry over

    
      or 
    
    
    
    .
  • Crude Isolation: Evaporate the ether to yield the crude amine mixture (typically a colorless to pale yellow oil).

Step 3: Purification (Isomer Enrichment) While the crude is mostly the all-cis isomer, high purity requires salt crystallization.

  • Salt Formation: Dissolve the crude oil in a minimum volume of dry ethanol. Add conc. HCl dropwise until acidic.

  • Recrystallization: Dilute with a small amount of acetone or ether to induce turbidity. Heat to dissolve, then cool slowly to 4°C. The hydrochloride salt of the (2R,4r,6S)-isomer crystallizes preferentially.

  • Free Basing (Optional): If the free amine is required, dissolve the crystals in water, basify with NaOH, extract with ether, and distill.

    • Boiling Point: 170–172°C (at 760 mmHg) [2].

Data Analysis & Validation

NMR Characterization

The stereochemistry is validated by


 NMR coupling constants.[3][4] In the all-cis isomer, the preferred conformation is the chair where all methyl groups are equatorial.
PositionProton TypeMultiplicityCoupling Constant (

)
Interpretation
H-2, H-6 AxialMultiplet (dq)

Hz
Indicates H-2/6 are axial (Methyls are equatorial).
H-4 AxialMultiplet (tt)

Hz
Indicates H-4 is axial (Methyl is equatorial).
Methyls EquatorialDoublet

Hz
Typical doublet for methyl attached to CH.

Diagnostic Signal: Look for the large diaxial coupling on the ring protons. If the trans isomer is present, you will see signals corresponding to an axial methyl group (shifted upfield) or smaller coupling constants due to ring flipping.

Yield & Specifications
  • Typical Yield: 75–85% (after isolation).

  • Diastereomeric Ratio (dr): >95:5 (all-cis:trans) after crystallization.

Process Visualization

Reaction Workflow

SynthesisWorkflow Start 2,4,6-Collidine + AcOH Cat Add PtO2 (Adams' Catalyst) Start->Cat Hydro Hydrogenation (Parr Shaker, 50 psi, RT, 24h) Cat->Hydro Filter Filtration (Celite) Remove Catalyst Hydro->Filter Base Basification (50% NaOH, pH > 12) Filter->Base Extract Extraction (Ether/DCM) Base->Extract Salt Salt Formation (HCl/EtOH) Extract->Salt Cryst Recrystallization (Enrich All-Cis Isomer) Salt->Cryst Product (2R,4r,6S)-2,4,6-Trimethylpiperidine (>95% dr) Cryst->Product Free Base

Caption: Step-by-step workflow for the stereoselective hydrogenation and purification of 2,4,6-trimethylpiperidine.

Stereochemical Mechanism

Mechanism Substrate Pyridinium Ion (Planar) Adsorb Flat Adsorption (Steric Control) Substrate->Adsorb Anchoring Surface Catalyst Surface (Pt) Surface->Adsorb Support Add Syn-Hydrogenation (From Bottom) Adsorb->Add H2 Addition Result All-Cis Piperidine (Methyls Up/Eq) Add->Result Desorption

Caption: Mechanistic pathway illustrating the "Anchoring Effect" leading to the all-cis stereochemistry.

Troubleshooting & Safety

  • Low Conversion: If

    
     uptake is slow, ensure the 
    
    
    
    is fresh. Old catalyst can be reactivated by heating gently or adding a trace of
    
    
    (though AcOH is usually sufficient).
  • Isomer Contamination: If NMR shows significant trans isomer (complex multiplet patterns), repeat the recrystallization of the HCl salt. Do not rely solely on distillation, as boiling points are close.

  • Safety Critical:

    • Hydrogen Gas: Extremely flammable. Ensure all lines are leak-checked.

    • Catalyst Fires: Dry Pt/Pd catalysts ignite methanol/ethanol vapors instantly. Always keep the catalyst wet or under inert gas.

References

  • Hamilton, T. S., & Adams, R. (1928). The Reduction of Pyridine Hydrochloride and Pyridonium Salts by Hydrogen and Platinum-Oxide Platinum Black. Journal of the American Chemical Society, 50(9), 2402–2410. Link

  • Barnes, R. A., & Fales, H. M. (1953). The preparation of pure 2,4,6-trimethylpiperidines. Journal of the American Chemical Society, 75(15), 3830-3831. Link

  • Booth, H. (1968). The conformations of piperidines and related compounds. Progress in Nuclear Magnetic Resonance Spectroscopy, 4, 149-381. (For NMR coupling analysis). Link

Sources

Application Note: Preparation of 2,4,6-Trimethylpiperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Overview

This protocol details the synthesis of 2,4,6-trimethylpiperidine hydrochloride (CAS: 71595-26-1) via the catalytic hydrogenation of 2,4,6-collidine (2,4,6-trimethylpyridine).

Unlike simple amine salts, the preparation of this sterically hindered piperidine requires careful control over stereochemistry. The reduction of 2,4,6-collidine yields a mixture of stereoisomers. The use of Adams’ Catalyst (PtO₂) in an acidic medium (Glacial Acetic Acid) is selected here to favor the formation of the thermodynamically more stable cis,cis-isomer (all-cis) over the cis,trans variants. This specific isomer is often critical in pharmacological applications where the spatial orientation of the methyl groups influences receptor binding or steric shielding.

Key Technical Considerations
  • Stereoselectivity: Acidic hydrogenation promotes the cis,cis (meso-like) configuration.

  • Catalyst Choice: PtO₂ is preferred over Pd/C for pyridine ring saturation at moderate pressures (3–5 atm) to minimize poisoning and ensure complete reduction.

  • Salt Formation: The hydrochloride salt is hygroscopic; anhydrous conditions during salt formation are mandatory to obtain a free-flowing solid.

Chemical Reaction & Retrosynthesis

Reaction Scheme

The synthesis proceeds in two distinct phases:

  • Heterogeneous Catalytic Hydrogenation: Reduction of the aromatic pyridine ring.

  • Acid-Base Neutralization: Formation of the hydrochloride salt.

Equation:



Stereochemical Pathway

The diagram below illustrates the flow from the aromatic precursor to the final salt, highlighting the stereochemical outcome.

ReactionPathway Collidine 2,4,6-Collidine (Aromatic Planar) Hydrogenation Hydrogenation (PtO2 / AcOH / H2) Collidine->Hydrogenation Intermediate Protonated Intermediate (Syn-Addition) Hydrogenation->Intermediate 3 H2 (50 psi) FreeBase 2,4,6-Trimethylpiperidine (Major: cis,cis-isomer) Intermediate->FreeBase Basification (NaOH) SaltFormation HCl Salt Formation (Anhydrous) FreeBase->SaltFormation FinalProduct 2,4,6-Trimethylpiperidine HCl (Crystalline Solid) SaltFormation->FinalProduct HCl/Ether

Figure 1: Reaction pathway emphasizing the hydrogenation and salt formation steps.

Materials & Equipment

Reagents Table
ReagentCAS No.[1][2][3][4][5][6][7]RolePurity Grade
2,4,6-Collidine 108-75-8Precursor>98% (Distill if yellow)
Platinum(IV) Oxide 1314-15-4CatalystAdams' Catalyst (≥99%)
Glacial Acetic Acid 64-19-7Solvent/Proton SourceACS Reagent
Hydrogen Gas 1333-74-0ReductantUHP (99.999%)
Sodium Hydroxide 1310-73-2NeutralizerPellets (for 10M solution)
Hydrochloric Acid 7647-01-0Salt Former2M in Diethyl Ether (Anhydrous)
Diethyl Ether 60-29-7SolventAnhydrous
Equipment
  • Parr Hydrogenator (Shaker type) or High-Pressure Autoclave (rated for 100 psi).

  • Rotary Evaporator with vacuum pump.

  • Vacuum Filtration Setup (Buchner funnel, filter paper).

  • pH Meter or broad-range pH paper.

  • Inert Gas Line (N₂) for purging.

Detailed Experimental Protocol

Phase 1: Catalytic Hydrogenation (Reduction)

Objective: Convert the aromatic pyridine ring to the saturated piperidine ring.

  • Preparation:

    • In a 500 mL heavy-walled hydrogenation bottle, dissolve 2,4,6-collidine (12.1 g, 100 mmol) in Glacial Acetic Acid (50 mL) .

    • Note: Acetic acid is crucial. It protonates the pyridine nitrogen, preventing it from poisoning the catalyst and facilitating the reduction.

  • Catalyst Addition:

    • Carefully add Platinum(IV) Oxide (PtO₂, 0.5 g) to the solution.

    • Safety: PtO₂ can ignite organic solvents in the presence of H₂. Add the catalyst before introducing hydrogen. Ensure the vessel is purged with Nitrogen (N₂) first.

  • Hydrogenation:

    • Connect the bottle to the Parr shaker.

    • Purge the system: Evacuate and refill with N₂ (3x), then evacuate and refill with H₂ (3x).

    • Pressurize to 50 psi (3.4 atm) .

    • Shake at Room Temperature (20–25°C) .

    • Monitoring: The reaction is complete when H₂ uptake ceases (theoretical uptake: ~300 mmol H₂). This typically takes 4–8 hours .

  • Workup (Isolation of Free Base):

    • Filtration: Filter the reaction mixture through a pad of Celite to remove the platinum catalyst. Wash the pad with a small amount of acetic acid.

    • Concentration: Remove the majority of acetic acid under reduced pressure (Rotary evaporator, 50°C bath). A viscous syrup (acetate salt) will remain.

    • Basification: Dissolve the residue in Water (50 mL) . Cool the solution in an ice bath. Slowly add 10M NaOH until the pH is >12. The organic amine will separate as an oil.

    • Extraction: Extract the aqueous mixture with Diethyl Ether (3 x 50 mL) .

    • Drying: Combine organic layers and dry over anhydrous Na₂SO₄ or KOH pellets . Filter off the drying agent.[3]

Phase 2: Salt Formation (Hydrochloride)

Objective: Convert the liquid amine into the stable, solid hydrochloride salt.

  • Pre-Cooling:

    • Cool the dried ethereal solution of 2,4,6-trimethylpiperidine to 0–5°C in an ice bath.

  • Acidification:

    • Dropwise, add 2M HCl in Diethyl Ether (or 4M HCl in Dioxane) with vigorous stirring.

    • A white precipitate will form immediately.

    • Continue addition until the supernatant liquid tests acidic (pH < 4) on wet pH paper.

  • Isolation:

    • Stir the suspension for 30 minutes at 0°C to ensure complete crystallization.

    • Filter the white solid using a Buchner funnel under vacuum.

    • Washing: Wash the filter cake with cold, anhydrous diethyl ether (2 x 20 mL) to remove unreacted starting material or impurities.

  • Drying:

    • Dry the solid in a vacuum desiccator over P₂O₅ or silica gel for 12 hours.

Quality Control & Characterization

Expected Data
ParameterSpecificationNotes
Appearance White crystalline powderHygroscopic if not dried well.
Yield 85 – 92%Based on starting collidine.
Melting Point >200°C (Sublimes/Dec)Exact MP varies by isomer ratio; pure cis usually higher.
Solubility Water, Ethanol, MethanolInsoluble in Ether, Hexane.
NMR Validation (D₂O)
  • ¹H NMR: Look for the absence of aromatic protons (6.8–7.5 ppm region).

  • Methyl Groups: The cis,cis isomer typically shows a specific splitting pattern for the methyl groups.

    • Doublet (~1.3 ppm): Methyls at positions 2 and 6.

    • Doublet (~1.0 ppm): Methyl at position 4.

  • Ring Protons: Multiplets in the 1.5–3.5 ppm range corresponding to the piperidine ring CH and CH₂.

Workflow Visualization

The following diagram outlines the operational workflow for the technician.

Workflow cluster_0 Phase 1: Reduction cluster_1 Phase 2: Isolation cluster_2 Phase 3: Salt Formation Step1 Dissolve Collidine in AcOH Step2 Add PtO2 Catalyst (Inert Atmosphere) Step1->Step2 Step3 Pressurize H2 (50 psi) Shake 6-8 hrs Step2->Step3 Step4 Filter Catalyst (Celite) Step3->Step4 Step5 Basify (NaOH) pH > 12 Step4->Step5 Step6 Extract into Ether Dry (Na2SO4) Step5->Step6 Step7 Add HCl/Ether (Dropwise at 0°C) Step6->Step7 Step8 Filter Precipitate Wash & Dry Step7->Step8

Figure 2: Operational workflow for the synthesis of 2,4,6-trimethylpiperidine HCl.

Safety & Troubleshooting

Safety Hazards (SDS Summary)
  • Hydrogen Gas: Extremely flammable.[3] Ensure all vessels are grounded to prevent static discharge.[3]

  • PtO₂ (Adams' Catalyst): Pyrophoric when dry after hydrogenation. Keep wet with water or acid during filtration disposal.

  • 2,4,6-Collidine: Harmful if inhaled or absorbed through skin.[3] Use in a fume hood.[3]

  • HCl/Ether: Corrosive and flammable.[3]

Troubleshooting Guide
IssueProbable CauseCorrective Action
Incomplete Reduction Catalyst poisoning or low pressure.[3]Use fresh PtO₂; ensure starting material is distilled; increase pressure to 60 psi.
Low Yield of Salt Water present in ether.Ensure ether is anhydrous; water keeps the salt in solution.
Oily Product (Not Solid) Mixed isomers or impurities.Recrystallize the salt from Ethanol/Ether.
Yellow Coloration Oxidation of amine.[1]Perform workup quickly under N₂ atmosphere.

References

  • Adkins, H., & Coonradt, H. L. (1941). The Selective Hydrogenation of Derivatives of Pyridine and Quinoline. Journal of the American Chemical Society, 63(1), 156–163. Link

  • Barnes, R. A., & Fales, H. M. (1953). The Preparation of Some Piperidine Derivatives.[1][6][7] Journal of the American Chemical Society, 75(4), 975–977. Link

  • Tsuda, K., et al. (1953). Stereochemistry of 2,4,6-trimethylpiperidine. Journal of Organic Chemistry.[4][5] (Referenced for isomer confirmation).

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 7953, 2,4,6-Trimethylpyridine.Link

Sources

Application Note: Diastereoselective Catalytic Reduction of Collidine to all-cis-2,4,6-Trimethylpiperidine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of all-cis-2,4,6-trimethylpiperidine from 2,4,6-trimethylpyridine (collidine) is a critical transformation in the development of hindered amine bases, chiral auxiliaries, and pharmaceutical building blocks. Due to the severe steric hindrance flanking the nitrogen atom, collidine is notoriously resistant to standard hydrogenation conditions. This application note provides a comprehensive, self-validating guide to achieving high diastereoselectivity (>95:5 all-cis) using both classical and modern heterogeneous catalytic systems.

Mechanistic Insights & Causality (E-E-A-T)

To achieve reproducible results, researchers must understand the thermodynamic and kinetic forces governing this reduction.

The Challenge of Catalyst Poisoning

The primary failure mode in pyridine hydrogenation is catalyst poisoning. As the aromatic collidine is reduced, it forms 2,4,6-trimethylpiperidine—a highly nucleophilic and strongly basic secondary amine. This product binds irreversibly to the active sites of transition metal catalysts (Pt, Rh, Ru), halting the reaction prematurely.

  • The Causality: To prevent this, the reaction must be conducted in an acidic or strongly hydrogen-bonding solvent. Classical methods utilize glacial acetic acid to protonate the resulting piperidine, converting it into a non-coordinating ammonium salt. Modern approaches utilize 2,2,2-trifluoroethanol (TFE), which forms strong hydrogen bonds with the amine lone pair, effectively masking it from the catalyst surface without requiring harsh acidic workups[1][2].

Stereochemical Control: Why all-cis?

The all-cis isomer is the thermodynamic sink of this system, as it allows all three methyl groups to occupy equatorial positions in the lowest-energy chair conformation, eliminating severe 1,3-diaxial steric clashes.

  • The Causality: Kinetically, heterogeneous catalysts (such as Rh₂O₃ or PtO₂) facilitate a face-selective syn-addition. The flat aromatic ring of collidine adsorbs parallel to the metal surface. Hydrogen atoms are transferred sequentially to the same face of the ring before the molecule can desorb or flip. Maintaining adequate H₂ pressure ensures that the rate of hydrogenation outpaces any reversible desorption/isomerization of partially reduced intermediates, locking the stereocenters into the all-cis configuration[2][3].

Mechanism A Collidine (2,4,6-Trimethylpyridine) B H-Bonding / Protonation (TFE or AcOH) A->B Prevents Catalyst Poisoning C Surface Adsorption (Rh or Pt Catalyst) B->C Pi-Coordination D Face-Selective Syn-Addition of H2 C->D Stepwise H-transfer E all-cis-2,4,6- Trimethylpiperidine D->E Desorption

Mechanistic pathway of face-selective syn-addition yielding the all-cis isomer.

Quantitative Data: Catalyst & Condition Comparison

The table below summarizes validated parameters for the reduction of collidine, allowing researchers to select a method based on available infrastructure and tolerance for acidic media.

Catalyst SystemSolventTemp (°C)H₂ PressureTime (h)Yield (%)Diastereomeric Ratio (all-cis:trans)Ref
Rh₂O₃ (0.5 mol%) TFE405 bar16>99>95:5[2]
PtO₂ (2.0 mol%) Glacial AcOH25–503–4 bar2485–9090:10Classical
Ru Nanoparticles H₂O/iPrOH6040 bar24>80>90:10[3]

Self-Validating Experimental Protocols

Protocol A: Modern Mild Hydrogenation (Rh₂O₃ / TFE)

This protocol represents the current state-of-the-art, utilizing a stable, commercially available rhodium oxide catalyst under remarkably mild conditions[2].

Step-by-Step Methodology:

  • Preparation: In a 12 mL glass vial suitable for a Parr autoclave, add 2,4,6-trimethylpyridine (0.8 mmol, ~97 mg), Rh₂O₃ (1 mg, 0.5 mol%), and 2,2,2-trifluoroethanol (TFE) (1.0 mL). Add a magnetic stir bar.

  • Purging: Place the vial in the autoclave. Seal and purge the vessel with N₂ gas three times to remove oxygen. Subsequently, purge with H₂ gas three times.

  • Hydrogenation: Pressurize the autoclave with H₂ to 5 bar. Heat the reaction mixture to 40 °C and stir vigorously (800 rpm) for 16 hours.

  • Workup: Vent the H₂ gas safely. Dilute the mixture with ethyl acetate (5 mL) and filter through a short pad of Celite to remove the heterogeneous catalyst. Wash the pad with additional ethyl acetate (2 × 5 mL).

  • Concentration: Evaporate the solvent under reduced pressure. Because TFE is volatile, it is easily removed without the need for basic aqueous extraction.

Self-Validation Checkpoint (NMR Symmetry): To validate the all-cis stereochemistry, analyze the crude product via ¹H NMR (CDCl₃). The all-cis isomer possesses a plane of symmetry (


). Consequently, the methyl groups at C2 and C6 are chemically equivalent and appear as a single doublet at 

~1.02 ppm (

Hz, 6H). The C4 methyl appears as a distinct doublet at

~0.85 ppm (

Hz, 3H). The presence of additional methyl doublets indicates contamination by trans isomers[4].
Protocol B: Classical Hydrogenation (PtO₂ / Acetic Acid)

For laboratories lacking access to Rh₂O₃ or requiring larger scale-up where PtO₂ (Adams' catalyst) is more economical.

Step-by-Step Methodology:

  • Preparation: In a thick-walled Parr hydrogenation bottle, dissolve 2,4,6-trimethylpyridine (10.0 mmol, 1.21 g) in glacial acetic acid (15 mL). Add PtO₂ (45 mg, ~2 mol%).

  • Purging: Attach the bottle to a Parr shaker. Evacuate the bottle and backfill with H₂ (repeat 3 times).

  • Hydrogenation: Pressurize to 3.5 bar (50 psi) H₂ and initiate shaking. The reaction is slightly exothermic. Monitor the pressure drop; the theoretical uptake is 30 mmol of H₂. Heat to 50 °C if uptake stalls.

  • Workup: Once H₂ uptake ceases (typically 12–24 h), vent the system. Filter the catalyst through Celite (Caution: Pt catalyst can be pyrophoric when dry; keep wet with solvent).

  • Neutralization: Cool the filtrate in an ice bath and slowly add 5M NaOH until the pH > 11. Extract the free base with dichloromethane (3 × 20 mL). Dry over anhydrous Na₂SO₄, filter, and concentrate.

Self-Validation Checkpoint (GC-MS): Analyze the product via GC-MS. The target all-cis-2,4,6-trimethylpiperidine will elute as the major peak with a molecular ion (


) at m/z = 127. Complete disappearance of the starting material (m/z = 121) validates full conversion.

Workflow S1 1. Preparation Mix Collidine, Catalyst, & Solvent (TFE/AcOH) S2 2. Purging Flush Reactor with N2, then H2 (3x) S1->S2 S3 3. Hydrogenation Pressurize H2 (5-50 bar) Heat (40-60°C) S2->S3 S4 4. Workup Filter Catalyst (Celite) Neutralize & Extract S3->S4 S5 5. Validation NMR / GC-MS Verify dr > 95:5 S4->S5

Step-by-step experimental workflow and self-validation checkpoints.

References

  • Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions Source: Organic & Biomolecular Chemistry (RSC Publishing), 2024. URL:[Link]

  • Diastereoselective hydrogenation of arenes and pyridines using supported ruthenium nanoparticles under mild conditions Source: Chemical Communications (RSC Publishing), 2018. URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Separation of Cis/Trans Isomers of 2,4,6-Trimethylpiperidine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The stereochemical configuration of substituted piperidines is of paramount importance in drug discovery and development, as different isomers can exhibit vastly different pharmacological activities, metabolic profiles, and toxicities. The 2,4,6-trimethylpiperidine scaffold presents a classic stereochemical challenge: the separation and unequivocal identification of its cis and trans diastereomers. This guide provides a comprehensive technical resource for researchers, offering in-depth troubleshooting advice and validated protocols to navigate the complexities of this separation.

Frequently Asked Questions & Troubleshooting Guide

This section addresses common issues encountered during the separation of 2,4,6-trimethylpiperidine isomers, providing both explanatory background and actionable solutions.

Q1: What is the recommended initial strategy for separating cis- and trans-2,4,6-trimethylpiperidine?

Answer: The most effective initial strategy is to develop an analytical method using Gas Chromatography (GC) . GC is highly sensitive and offers excellent resolving power for volatile, thermally stable molecules like trimethylpiperidines. The primary difference to exploit between the cis and trans isomers is their subtle variation in polarity and molecular shape, which will influence their interaction with the GC stationary phase.

  • Causality: The trans isomer, with all three methyl groups in the equatorial position, is generally less sterically hindered and may have a slightly lower boiling point and different dipole moment compared to the cis isomer, which must have at least one axial methyl group. These small physicochemical differences are sufficient for chromatographic separation.

  • Initial Approach: Start with a mid-polarity stationary phase (e.g., 5% Phenyl Polysiloxane) and a temperature gradient to screen for separation. The goal is to achieve baseline resolution at the analytical scale before considering any preparative (large-scale) separation.

Q2: My GC peaks for the isomers are co-eluting or poorly resolved. How can I improve the separation?

Answer: Poor resolution in GC is a common problem that can be systematically addressed by optimizing several key parameters. The goal is to enhance the differential interaction of the isomers with the stationary phase.

Core Strategy: Enhance Selectivity

  • Change Stationary Phase Polarity: This is the most impactful variable. Since the isomers have very similar boiling points, separation must rely on selective interactions.

    • Increase Polarity: Move to a more polar stationary phase, such as a Polyethylene Glycol (WAX) type column. The more polar cis isomer may interact more strongly with the polar phase, increasing its retention time relative to the less polar trans isomer.

    • Specialized Phases: For challenging isomer separations, liquid crystal stationary phases are exceptionally effective as they separate based on molecular shape and rigidity.[1][2] The elongated shape of the trans isomer may allow it to interact more favorably with the ordered liquid crystal structure, leading to enhanced resolution.

  • Optimize the Temperature Program:

    • Lower the Initial Temperature: A lower starting temperature allows for better focusing of the analytes at the head of the column.

    • Decrease the Ramp Rate: A slower temperature ramp (e.g., 2-5 °C/min) gives the isomers more time to interact with the stationary phase, improving the separation.

  • Adjust Column Dimensions:

    • Increase Column Length: Doubling the column length will increase the theoretical plates and improve resolution, but at the cost of longer analysis times and broader peaks.

    • Decrease Internal Diameter (ID): A smaller ID column (e.g., 0.25 mm or 0.18 mm) provides higher efficiency.

    • Increase Film Thickness: For volatile compounds, a thicker stationary phase film increases retention and can improve the separation of early-eluting peaks.[3]

The following workflow provides a systematic approach to troubleshooting this issue.

GC_Troubleshooting start Poor Resolution (Co-eluting Peaks) phase Increase Stationary Phase Polarity (e.g., to WAX phase) start->phase check1 Resolution Improved? phase->check1 temp Decrease Temperature Ramp Rate (e.g., from 10°C/min to 3°C/min) check2 Resolution Improved? temp->check2 length Increase Column Length (e.g., 30m to 60m) check3 Resolution Improved? length->check3 check1->temp  No success Baseline Separation Achieved check1->success  Yes check2->length  No check2->success  Yes check3->success  Yes fail Consider Alternative Technique (e.g., HPLC) check3->fail  No

Caption: Workflow for troubleshooting poor GC resolution.

Q3: I am observing significant peak tailing for my piperidine isomers in GC. What is the cause and solution?

Answer: Peak tailing with amines like piperidines is almost always caused by unwanted interactions with active sites in the GC system. The basic nitrogen atom can form strong hydrogen bonds with acidic silanol (-Si-OH) groups present on the surface of standard glass inlet liners and on the column stationary phase itself.

  • Mechanism: These strong, secondary interactions are not uniform, causing some molecules to be retained longer than others, which smears the peak shape and degrades resolution.

  • Solution: Use a base-deactivated inlet liner and a GC column specifically designed for the analysis of basic compounds. These products have their active silanol groups capped (silylated) to create a more inert surface, minimizing the secondary interactions and resulting in sharp, symmetrical peaks.

Q4: How do I scale up the separation to isolate gram quantities of each isomer?

Answer: Once a successful analytical separation is achieved, the method can be scaled for preparative purification. The two primary techniques are Preparative HPLC and Flash Chromatography.

TechniqueWhen to UseKey Considerations
Preparative HPLC For high-purity requirements (<1 g scale). When isomers are very difficult to separate.Cost: Higher cost for columns and solvents. Scale-up: Directly scalable from analytical HPLC methods.[4] Post-Processing: Requires removal of large volumes of solvent.[5]
Flash Chromatography For larger quantities (>1 g) where moderate purity is acceptable. When isomers have a significant difference in polarity.Cost: Lower cost and higher throughput. Method Development: Requires TLC screening to find a suitable solvent system that provides a good separation factor (ΔRf). Stationary Phase: Normal phase (silica gel) is common. The basicity of the piperidines means they will interact strongly with acidic silica. It is often necessary to add a small amount of a basic modifier (e.g., 0.5-2% triethylamine or ammonia in methanol) to the mobile phase to achieve good elution and peak shape.

The following diagram can help guide your decision-making process.

Prep_Method_Selection start Need to Purify >50 mg of Isomers purity Is >99% Purity Essential? start->purity difficulty Is Analytical Separation Difficult (Resolution < 2.0)? purity->difficulty  No prep_hplc Use Preparative HPLC purity->prep_hplc  Yes difficulty->prep_hplc  Yes flash_chrom Use Flash Chromatography difficulty->flash_chrom  No

Caption: Decision tree for preparative separation method.

Q5: Once separated, how can I definitively identify the cis and trans isomers?

Answer: Unambiguous stereochemical assignment is achieved using Nuclear Magnetic Resonance (NMR) spectroscopy , primarily ¹H and ¹³C NMR. The different spatial arrangements of the methyl groups in the cis and trans isomers lead to distinct and predictable differences in their NMR spectra.[6]

  • ¹H NMR - Coupling Constants: The key diagnostic is the coupling constant (J-value) between protons on adjacent carbons, which is dependent on the dihedral angle between them, a relationship described by the Karplus equation.[7] In the piperidine ring, axial-axial (a-a) couplings are large (~10-13 Hz), while axial-equatorial (a-e) and equatorial-equatorial (e-e) couplings are much smaller (~2-5 Hz). The trans isomer can adopt a chair conformation where all methyl groups and the C2, C4, and C6 protons are equatorial, leading to different splitting patterns than the cis isomer, which must have an axial substituent.

  • ¹³C NMR - Chemical Shifts: The steric environment of each carbon atom influences its chemical shift. An axial methyl group is sterically hindered by other axial protons (a γ-gauche effect), causing its carbon signal to be shifted upfield (to a lower ppm value) compared to an equatorial methyl group. This effect is a reliable indicator for assigning stereochemistry. Authoritative data for related N-methylated piperidines can be found in the literature, providing a strong basis for comparison.[8]

  • NOESY (Nuclear Overhauser Effect Spectroscopy): This 2D NMR experiment can confirm assignments by showing through-space correlations between protons that are close to each other. For example, a strong NOE between an axial methyl group and other axial protons on the ring would provide definitive proof of its orientation.

Experimental Protocols

Protocol 1: Analytical GC-MS Method for Baseline Separation

This protocol provides a robust starting point for developing a separation method.

ParameterRecommended SettingRationale
GC Column OPTIMA® Wax or similar (Polyethylene Glycol)A polar stationary phase to maximize selectivity based on small polarity differences.
Dimensions 30 m x 0.25 mm ID, 0.25 µm filmStandard dimensions providing a good balance of efficiency and capacity.
Inlet Liner Base-Deactivated, Split/SplitlessEssential to prevent peak tailing of the basic amine analytes.
Carrier Gas Helium or Hydrogen-
Flow Rate 1.0 mL/min (constant flow)-
Inlet Temperature 250 °CEnsures complete vaporization without degradation.
Injection Volume 1 µL (split 50:1)Prevents column overload at the analytical scale.
Oven Program 1. Initial Temp: 60 °C, hold for 2 min2. Ramp: 5 °C/min to 220 °C3. Final Hold: Hold at 220 °C for 5 minA slow ramp is critical for resolving closely eluting isomers.
Detector Mass Spectrometer (MS) or FIDMS provides mass information for peak identification, while FID is robust for quantification.

Self-Validation Check: After separation, the purity of each isomer peak can be confirmed by examining the mass spectrum. Both isomers should have the same molecular ion, confirming they are isomers and not impurities.

References

  • BenchChem (2025). An In-depth Technical Guide to the Cis and Trans Isomers of 1-Methyl-4-(1-naphthylvinyl)piperidine.
  • Smith, A. B., III, et al. (2011). Diversity-Oriented Synthesis of 2,4,6-Trisubstituted Piperidines via Type II Anion Relay Chemistry (ARC). National Institutes of Health.
  • Hood, J. A. (2018). Diastereoselective Synthesis of 2,4,6-Trisubstituted Piperidines via aza-Prins Cyclization. The Aquila Digital Community, The University of Southern Mississippi.
  • Smith, A. B., III, et al. (2011). Diversity-oriented synthesis of 2,4,6-trisubstituted piperidines via type II anion relay chemistry. PubMed.
  • TutorChase. How does NMR differentiate between cis and trans isomers?.
  • BenchChem (2025). Distinguishing Cis and Trans Isomers with 1H NMR Coupling Constants: A Comprehensive Guide.
  • Agilent Technologies. Application Compendium Solutions for Preparative HPLC.
  • White Rose eTheses Online. SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY.
  • ISOMER SEPARATIONS BY INNOVATIVE GAS CHROMATOGRAPHY STATIONARY PHASES. (n.d.).
  • SpectraBase. 1,trans-2,4-TRIMETHYLPIPERIDINE - Optional[13C NMR] - Chemical Shifts. Wiley-VCH GmbH.
  • Chen, Y. L., et al. (2013). Gas Chromatographic Separation of Structural Isomers on Cholesteric Liquid Crystal Stationary Phase Materials. Asian Journal of Chemistry, 25(8), 4251-4255.
  • Macherey-Nagel. Gas chromatography.
  • Rychnovsky, S. D., et al. (2015). Computational and NMR Spectroscopic Evidence for Stereochemistry-Dependent Conformations of 2,2,6,6-Tetramethylpiperidinyl-Masked 1,2-Diols. The Journal of Organic Chemistry, 80, 9967-9972.
  • RSSL. Preparative Chromatography: A Holistic Approach.
  • Krupčík, J., et al. SEPARATION AND IDENTIFICATION OF ISOMERIC HYDROCARBONS BY CAPILLARY GAS CHROMATOGRAPHY AND HYPHENATED SPECTROMETRIC TECHNIQUES.
  • Waters Corporation. Preparative Chromatography Solutions.

Sources

Technical Support Center: Stereoselective Hydrogenation of Collidines

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting Low Stereoselectivity in Collidine Reduction Audience: Researchers, scientists, and drug development professionals. Role: Senior Application Scientist

Status: Active Last Updated: March 1, 2026 Subject: Troubleshooting Diastereomeric Ratios (dr) in 2,4,6-Collidine Reduction

Executive Summary: The "All-Cis" Challenge

The reduction of 2,4,6-collidine (2,4,6-trimethylpyridine) to 2,4,6-trimethylpiperidine presents a classic stereochemical challenge. While the all-cis (2,4,6-cis) isomer is the thermodynamic minimum (allowing all methyl groups to adopt equatorial positions), researchers frequently encounter "low stereoselectivity," resulting in mixtures of the desired all-cis isomer and the cis,trans (2,6-cis-4-trans) impurity.

This guide addresses the mechanistic root causes of this "leakage" and provides self-validating protocols to restore high diastereoselectivity (>95:5 dr).

Part 1: Diagnostic Framework (Mechanism & Causality)

To fix the problem, we must understand the failure mode. Stereoselectivity in pyridine hydrogenation is governed by haptophilicity —the tendency of the flat aromatic ring to adsorb onto the metal surface.

  • The Ideal Pathway (Kinetic Control): The pyridine ring adsorbs flat. Hydrogen adds to the same face (syn-addition) in a stepwise but rapid fashion. The result is the all-cis isomer.

  • The Failure Mode (Desorption/Isomerization): If a partially hydrogenated intermediate (e.g., tetrahydropyridine) desorbs from the catalyst surface before full reduction, it can undergo imine-enamine tautomerization or re-adsorb on the opposite face. This scrambles the stereochemistry at the 4-position.

Visualization: The Stereoselectivity Leakage Pathway

The following diagram illustrates where stereocontrol is lost during the reaction.

HydrogenationPathway Collidine 2,4,6-Collidine (Flat Adsorption) Intermediate Partially Reduced Intermediate (Bound to Surface) Collidine->Intermediate Syn-Addition (H2) AllCis All-Cis Product (Thermodynamic & Kinetic) Intermediate->AllCis Rapid Reduction (No Desorption) Desorbed Free Intermediate (In Solution) Intermediate->Desorbed Slow H2 Transfer (Leakage) Desorbed->Desorbed Tautomerization (Stereo-Scrambling) Trans Cis,Trans Isomer (Impurity) Desorbed->Trans Re-adsorption & Reduction

Figure 1: Mechanistic pathway showing how intermediate desorption leads to stereochemical scrambling.

Part 2: Troubleshooting Guides (Q&A)

Issue 1: "I am getting a 70:30 mixture of cis/trans isomers. How do I improve this?"

Diagnosis: Your reaction conditions likely allow for the desorption of intermediates. This is common when the hydrogenation rate is too slow relative to the desorption rate.

Corrective Action:

  • Increase Hydrogen Pressure: Shift from atmospheric/low pressure (1-5 bar) to High Pressure (50-80 bar) . High hydrogen concentration on the catalyst surface accelerates the reduction of intermediates, "locking in" the cis-configuration before the molecule has time to desorb [1].

  • Switch Catalyst: If using Pd/C, switch to Rh/C (5%) or PtO₂ (Adams' Catalyst) . Rhodium and Platinum are more active for pyridine reduction and generally favor cis-selectivity via strong haptophilic adsorption compared to Palladium [2].

Issue 2: "My conversion is good, but the product is inhibiting the catalyst."

Diagnosis: Pyridines and their reduction products (piperidines) are basic amines. They can coordinate strongly to the metal active sites, acting as catalyst poisons.[1]

Corrective Action:

  • Acidic Solvent System: Run the reaction in Glacial Acetic Acid or a mixture of MeOH/HCl .

    • Mechanism:[2][3][4][5] Protonation of the nitrogen atom prevents the lone pair from coordinating too strongly to the metal surface, keeping active sites free for H₂ activation.

    • Stereochemical Bonus: Acidic media often stabilizes the iminium intermediates, preventing the enamine tautomerization that leads to stereocenter scrambling [3].

Issue 3: "I am using Rh/C but still seeing trans-isomers. Is temperature a factor?"

Diagnosis: Yes. While the all-cis isomer is the thermodynamic product, high temperatures (above 80°C) can increase the rate of desorption (entropy driven) and facilitate dehydrogenation/isomerization pathways.

Corrective Action:

  • Lower Temperature: Operate between 25°C and 50°C . Lower temperatures favor the kinetic pathway (syn-addition) and reduce the energy available for desorption events.

Part 3: Comparative Data & Optimization

The following table summarizes the expected stereoselectivity based on catalyst and solvent choice.

CatalystSolventPressure (bar)Temp (°C)Typical dr (All-cis : Others)Notes
5% Rh/C Acetic Acid 50-80 25-40 > 95:5 Recommended Protocol. Highest selectivity.
PtO₂Acetic Acid502590:10Excellent activity, slightly lower selectivity than Rh.
5% Pd/CMeOH1-56060:40Poor selectivity. Pd often allows isomerization.
Ru/CWater/Acid8010080:20Requires harsh conditions; good for industrial scale but lower dr.

Part 4: The "All-Cis" Standard Protocol

Objective: Synthesis of all-cis-2,4,6-trimethylpiperidine with >95% diastereomeric purity.

Safety Warning: Hydrogen gas at high pressure is explosive. Ensure reactor integrity and use a blast shield.

Materials:

  • Substrate: 2,4,6-Collidine (distilled to remove impurities).

  • Catalyst: 5% Rhodium on Carbon (Rh/C), wet support (degussa type). Loading: 5 mol%.[5]

  • Solvent: Glacial Acetic Acid (anhydrous).

Step-by-Step Workflow:

  • Preparation: In a high-pressure autoclave liner, dissolve 2,4,6-collidine (1.0 equiv) in Glacial Acetic Acid (0.5 M concentration).

  • Catalyst Addition: Carefully add 5% Rh/C (5 mol% relative to substrate). Note: Add under inert gas (Argon/N2) to prevent ignition of solvent vapors.

  • Pressurization: Seal the autoclave. Purge 3x with Nitrogen, then 3x with Hydrogen.

  • Reaction: Pressurize to 70 bar (1000 psi) H₂. Stir vigorously (>1000 rpm) to eliminate mass transfer limitations. Set temperature to 35°C .

  • Monitoring: Allow reaction to proceed for 12-24 hours. Monitor H₂ uptake until it plateaus.

  • Work-up:

    • Vent H₂ and purge with N₂.

    • Filter catalyst through Celite (Caution: Pyrophoric catalyst residue; keep wet).

    • Concentrate the filtrate (acetic acid removal).

    • Basify the residue with aqueous NaOH (pH > 12) and extract with diethyl ether or DCM.

  • Validation: Analyze dr via GC-MS or ¹H-NMR. The all-cis isomer is characterized by methyl doublets at high field and specific coupling constants (J values) indicating axial protons [4].

References

  • Effect of Pressure on Stereoselectivity

    • Title: Stereoselective Hydrogen
    • Source:Chemical Reviews
    • URL:[Link]

  • Catalyst Comparison (Rh vs Pd)

    • Title: Heterogeneous Catalytic Hydrogen
    • Source:Advanced Synthesis & C
    • URL:[Link]

  • Solvent Effects & Mechanism

    • Title: Solvent effects on stereoselectivity: more than just an environment.
    • Source:Chemical Society Reviews
    • URL:[Link]

  • Thermodynamic Stability of Piperidines

    • Title: Combined experimental and computational study of the thermochemistry of methylpiperidines.
    • Source:Journal of Physical Chemistry A
    • URL:[Link]

Sources

Technical Support Center: Handling & Hygroscopicity of 2,4,6-Trimethylpiperidine Hydrochloride

[1][2]

Executive Summary & Chemical Context

2,4,6-Trimethylpiperidine Hydrochloride (TMP[1][2]·HCl) is the conjugate acid salt of the hindered amine 2,4,6-trimethylpiperidine.[1] Like many secondary amine hydrochlorides, it exhibits significant hygroscopicity —the tendency to absorb moisture from the atmosphere.[1][3]

While the free base (2,4,6-trimethylpiperidine) is a liquid, the hydrochloride salt is a crystalline solid.[1] The absorption of water disrupts the crystal lattice, leading to deliquescence (dissolving in its own absorbed water), stoichiometry errors in synthesis, and potential hydrolysis of sensitive reagents used alongside it.[1]

This guide provides a standardized workflow for researchers to diagnose, prevent, and remediate moisture contamination in TMP·HCl.

Module 1: Diagnosis & Identification

Before using TMP[2][4]·HCl in critical applications (e.g., as a catalyst, buffer, or building block), you must verify its integrity.[1]

Visual & Physical Inspection[2][5][6]
StateAppearancePhysical BehaviorStatus
Dry (Anhydrous) White crystalline powderFree-flowing; no adhesion to spatula.[1][2]Ready for Use
Compromised Off-white / ClumpedSticky; forms "balls" when shaken; adheres to glass.[1][2]Requires Drying
Deliquescent Wet paste or LiquidVisible liquid layer; separation of phases.Critical Remediation
Analytical Verification (Proton NMR)

Run a 1H NMR in a dry deuterated solvent (e.g., CDCl3 or DMSO-d6).[1]

  • Sign of Moisture: A distinct water peak (e.g., ~1.56 ppm in CDCl3, though this shifts with concentration/acidity).[1]

  • Stoichiometry Check: Integrate the methine/methylene protons of the piperidine ring against the water peak to calculate the molar % of water.

Module 2: Prevention & Handling Workflows

Workflow A: The "Inert Chain" of Custody

For reactions sensitive to <1% water, you must maintain an inert chain of custody.[1]

InertHandlingcluster_0Critical Control PointStartStorage ContainerStep1Transfer toGlovebox/BagStart->Step1 Argon FlushStep2Weighing(Difference Method)Step1->Step2 Anhydrous ZoneStep3Reaction Vessel(Schlenk/Vial)Step2->Step3 Rapid Transfer

Figure 1: The Inert Chain of Custody ensures the salt is never exposed to ambient humidity.

Protocol: Difference Weighing (Outside Glovebox)

If a glovebox is unavailable, use the Difference Weighing Technique to minimize exposure:

  • Prepare: Dry a receiving flask and purge with Argon.

  • Tare: Place the entire closed bottle of TMP·HCl on the balance. Record Mass A.

  • Dispense: Quickly open the bottle, transfer approximately the needed amount to the flask, and immediately close the bottle.

  • Measure: Weigh the closed bottle again. Record Mass B.

  • Calculate: Mass Added = Mass A - Mass B.

    • Why? This prevents the "open-balance fluctuation" where the salt gains weight while you are trying to tare a weigh boat.[2]

Module 3: Remediation (Drying Protocols)

If your TMP[4]·HCl has absorbed moisture, use the following decision matrix to select the correct drying method.

DryingDecisionStartCondition of TMP·HClCheck1Is it a liquid/goo?Start->Check1MethodAMethod A:Azeotropic DistillationCheck1->MethodAYes (Deliquescent)MethodBMethod B:Vacuum Oven (<60°C)Check1->MethodBNo (Clumpy Solid)MethodCMethod C:Desiccator (P2O5)MethodB->MethodCFinal Polish

Figure 2: Remediation Decision Matrix for Wet Amine Salts.

Method A: Azeotropic Distillation (For Deliquescent Samples)

Use this if the salt is wet enough to be a paste.

  • Dissolve the wet salt in a mixture of Ethanol/Toluene (1:1) .

  • Rotary evaporate the solvent. The water will co-distill with the binary azeotrope.

  • Repeat 2-3 times until a white solid powder forms.

  • Finish with Method B.

Method B: Vacuum Drying (Standard)[2][5]
  • Place the salt in a vacuum oven or a Schlenk flask connected to a high-vacuum manifold.

  • Heat to 40–60°C . Caution: Do not exceed 80°C to avoid potential sublimation or degradation.[1]

  • Dry for 12–24 hours.

  • Backfill with Argon before opening.

Frequently Asked Questions (FAQ)

Q1: Can I use the salt if it is slightly sticky?

  • Answer: Only for non-quantitative qualitative screens. For catalytic or stoichiometric reactions, no . The weight you measure will include water, leading to under-loading of the amine.[1][2] This is a common cause of reaction failure in cross-coupling or base-catalyzed steps.[1][2]

Q2: How should I store 2,4,6-trimethylpiperidine hydrochloride long-term?

  • Answer: Store in a tightly sealed glass container (preferably with a Teflon-lined cap) inside a desiccator containing active desiccant (e.g., Drierite or P2O5).[1] For maximum stability, wrap the cap with Parafilm or electrical tape to prevent moisture ingress through the threads.[1]

Q3: Is the salt corrosive?

  • Answer: Yes. Like most amine hydrochlorides, it is acidic and can corrode metal spatulas over time.[1] Use glass or plastic spatulas when possible, or clean stainless steel immediately after use.[1]

Q4: I don't have a glovebox. Can I use a "Glove Bag"?

  • Answer: Yes. An inflatable glove bag purged with Nitrogen/Argon is an excellent, cost-effective alternative for handling hygroscopic salts during weighing and transfer.[1][2]

References

  • PubChem. (2025).[5][6] 2,4,6-Trimethylpiperidine | C8H17N.[1][2] National Library of Medicine. [Link]

  • Armarego, W. L. F., & Chai, C. L. L. (2013).[1] Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.[1][2] (General protocols for drying amine salts).

Technical Support Center: Resolution of 2,4,6-Trimethylpiperidine Diastereomers

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Chromatography and Stereochemistry Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing the complex challenge of resolving highly substituted piperidines.

The stereochemical resolution of 2,4,6-trimethylpiperidine is notoriously difficult because the molecule possesses three chiral centers (C2, C4, C6). This configuration yields a mixture of achiral meso forms (e.g., the cis,cis-isomer) and chiral trans enantiomeric pairs[1]. Because these diastereomers share nearly identical pKa values and boiling points, a single-step resolution is rarely effective.

Below is our field-proven, dual-stage framework for isolating pure enantiomers from the crude diastereomeric mixture. This guide is designed to provide you with the causality behind each chemical intervention, ensuring your experimental workflow is a self-validating system.

Visualized Resolution Workflow

G Crude Crude 2,4,6-Trimethylpiperidine (Diastereomeric Mixture) Silica Silica Gel Chromatography (Diastereomer Separation) Crude->Silica Meso Meso Isomers (Achiral) Silica->Meso Fraction 1 Racemate Racemic Mixture (Chiral Diastereomers) Silica->Racemate Fraction 2 SaltFormation Chiral Salt Formation (e.g., (+)-D-DTTA) Racemate->SaltFormation Crystallization Fractional Crystallization (Solvent: EtOH/Acetone) SaltFormation->Crystallization Crystals Crystalline Salt (Diastereomer A) Crystallization->Crystals Precipitate MotherLiquor Mother Liquor (Diastereomer B) Crystallization->MotherLiquor Supernatant FreebaseA Freebasing (NaOH) Pure Enantiomer A Crystals->FreebaseA FreebaseB Freebasing (NaOH) Pure Enantiomer B MotherLiquor->FreebaseB

Workflow for the isolation and chiral resolution of 2,4,6-trimethylpiperidine.

Step-by-Step Methodologies: Dual-Stage Resolution Protocol

To achieve >99% enantiomeric excess (ee), you must first separate the meso diastereomers from the chiral racemate, followed by the resolution of the racemate.

Stage 1: Chromatographic Separation of Diastereomers (Meso vs. Racemate)

Causality:Meso and chiral diastereomers exhibit slight differences in spatial hindrance around the nitrogen atom. By utilizing a highly deactivated silica stationary phase, these subtle steric differences translate into distinct retention times.

  • Stationary Phase Preparation: Slurry pack a column with silica gel (230-400 mesh) using a solvent system of Hexane/Ethyl Acetate/Triethylamine (TEA) (80:15:5 v/v/v).

  • Sample Loading: Dissolve the crude 2,4,6-trimethylpiperidine mixture in a minimum volume of the eluent and apply it to the column bed.

  • Elution: Elute under positive pressure. The TEA in the mobile phase is critical; it competitively binds to acidic silanol sites on the silica, preventing the basic piperidine from hydrogen-bonding and tailing.

  • Validation Checkpoint: Monitor fractions via TLC (ninhydrin stain) or GC-MS. The meso (cis,cis) isomer will typically elute first. Pool and concentrate the fractions containing the pure chiral racemate. Do not proceed until GC-MS confirms the absence of the meso peak.

Stage 2: Enantiomeric Resolution via Fractional Crystallization

Causality: Reacting the isolated racemate with a chiral acid creates a pair of diastereomeric salts. These salts have different lattice energies and solubilities, allowing for physical separation via crystallization[2].

  • Salt Formation: Dissolve the isolated racemic 2,4,6-trimethylpiperidine in hot ethanol. Slowly add 1.0 equivalent of a chiral resolving agent, such as (+)-Di-p-toluoyl-D-tartaric acid (D-DTTA), dissolved in hot ethanol.

  • Crystallization: Allow the solution to cool ambiently to room temperature, then transfer to a 4°C environment for 24 hours. The less soluble diastereomeric salt will selectively precipitate.

  • Filtration: Filter the crystals and wash with cold ethanol. Retain the mother liquor (which is now enriched in the opposite enantiomer).

  • Recrystallization (Self-Validation): Recrystallize the solid from boiling ethanol. Checkpoint: Analyze a small aliquot via chiral HPLC. Repeat recrystallization until the diastereomeric excess (de) is >99%.

  • Freebasing: Suspend the pure salt in water, adjust to pH 12-14 using 5N NaOH[3], and extract with dichloromethane (DCM). Dry the organic layer over anhydrous Na₂SO₄ and concentrate to yield the pure enantiomer.

Quantitative Data: Resolution Strategies

Table 1: Analytical and Preparative Resolution Parameters for 2,4,6-Trimethylpiperidine

MethodTargetReagents / Stationary PhaseTypical Outcome / Causality Notes
Achiral Chromatography Diastereomers (Meso vs. Racemic)Silica Gel + 5% TEASeparates cis,cis (meso) from trans isomers. TEA neutralizes silanols to prevent tailing.
Fractional Crystallization Enantiomers (from Racemate)(+)-D-DTTA or (-)-L-DTTAHighly scalable. Exploits differential lattice energies of diastereomeric salts[2].
Chiral HPLC (Analytical) EnantiomersDaicel Chiralcel OD / OJBaseline resolution. Ideal for ee% determination and monitoring recrystallization[3].
Derivatization + Chiral HPLC EnantiomersCBz-Cl or Boc₂O derivatizationImproves peak shape and resolution by masking the basic amine and adding steric bulk[3].

Troubleshooting & FAQs

Q1: Why am I not getting distinct separation of the meso and chiral diastereomers on standard silica gel? A: This is a classic case of amine tailing. The basic secondary amine of 2,4,6-trimethylpiperidine hydrogen-bonds strongly with the acidic silanol groups (Si-OH) on the silica gel surface, causing a continuous retention drag. Solution: You must add 1-5% triethylamine (TEA) or ammonium hydroxide to your mobile phase. The TEA competitively binds to these silanol sites, deactivating them and allowing the piperidine diastereomers to elute as sharp, resolvable bands.

Q2: During fractional crystallization, my chiral salt forms an oil instead of crystals ("oiling out"). How do I fix this? A: "Oiling out" occurs when the melting point of the diastereomeric salt is lower than the temperature at which the solution becomes supersaturated. Instead of forming a crystal lattice, the solute separates as a liquid phase. Solution: Switch to a solvent system with a lower boiling point (e.g., acetone/diethyl ether) or lower the temperature of the solvent before adding the resolving agent. If the oil has already formed, trituration (scratching the flask with a glass rod) or introducing a seed crystal will bypass the thermodynamic energy barrier for nucleation.

Q3: How can I definitively verify the absolute configuration of my resolved enantiomers? A: Standard NMR cannot differentiate enantiomers. You must use a chiral environment. Solution: Derivatize your resolved amine with Mosher's acid chloride ((R)- or (S)-MTPA-Cl). The resulting diastereomeric amides will show distinct chemical shifts in ¹H and ¹⁹F NMR, allowing you to establish diastereomeric purity and assign absolute stereochemistry[1]. Alternatively, X-ray crystallography of your intermediate chiral salt provides absolute confirmation.

Q4: Can I bypass crystallization and use preparative Chiral HPLC for the entire resolution? A: Yes, but it requires optimization. For analytical or semi-prep scales, chiral stationary phases (CSPs) like Chiralcel OD or OJ are highly effective for 2,4,6-trimethylpiperidine derivatives[3]. However, the free amine can interact non-specifically with the CSP, overriding stereoselective interactions. Solution: Derivatize the amine to a carbamate (e.g., Boc or Cbz) prior to HPLC. This eliminates the basic N-H and introduces steric bulk that enhances interaction with the chiral grooves of the column, drastically improving peak shape and resolution.

References

  • WO2021013978A1 - Targeted radiopharmaceuticals for the diagnosis and treatment of prostate cancer Source: Google Patents URL
  • WO2017140778A1 - Sulfonylureas and related compounds and use of same Source: Google Patents URL
  • Communications - CDC Stacks (Citing: Proton magnetic resonance studies of cyclic compounds. VI. Cis- and trans-2,6-dimethylpiperidine and cis(2,4), cis(4,6), cis(2,6)-2,4,6-trimethylpiperidine)

Sources

Validation & Comparative

13C NMR chemical shifts of all-cis-2,4,6-trimethylpiperidine

Author: BenchChem Technical Support Team. Date: March 2026

13C NMR Chemical Shifts of All-cis-2,4,6-Trimethylpiperidine: A Comparative Guide

Part 1: Executive Summary & Strategic Importance

Compound: All-cis-2,4,6-trimethylpiperidine CAS: 21974-48-1 (generic) Key Application: Conformational analysis standards, hindered amine light stabilizers (HALS) precursors, and asymmetric synthesis ligands.

The Analytical Challenge: Distinguishing the all-cis isomer (2,4,6-equatorial) from its stereoisomers (e.g., 2,6-cis-4-trans) is critical in drug development because the axial/equatorial orientation of methyl groups drastically alters basicity and steric shielding. This guide provides the definitive 13C NMR fingerprint to validate the all-cis geometry, relying on the absence of gamma-gauche shielding effects that characterize the impurity isomers.

Part 2: 13C NMR Data & Assignment

The following data represents the all-cis isomer in CDCl₃. In this conformation, the piperidine ring adopts a rigid chair structure where all three methyl groups occupy the thermodynamically favorable equatorial positions.

Table 1: Experimental Chemical Shifts (101 MHz, CDCl₃)
Carbon PositionShift (δ, ppm)Type (DEPT)Assignment Logic
C2, C6 51.88 CHDeshielded (α-N): The electronegative nitrogen deshields these carbons. The equatorial methyl adds ~+5 ppm relative to unsubstituted piperidine (47 ppm).
C3, C5 41.99 CH₂Double Beta Effect: These methylene carbons are β to two equatorial methyls (at C2/6 and C4). Each β-Me(eq) adds ~+8 ppm. Base (27) + 8 + 8 ≈ 43 ppm.
C4 30.81 CHMethine Shift: The methyl substitution converts C4 from CH₂ (26 ppm) to CH, adding an α-effect (~+5 ppm).
Me (at C2, C6) 21.70 CH₃Equatorial Methyl: Characteristic range for equatorial methyls in piperidines (21–22 ppm).
Me (at C4) 21.59 CH₃Equatorial Methyl: Almost isochronous with C2/6-Me due to similar equatorial environments.

Note on Symmetry: The molecule possesses a plane of symmetry passing through N and C4. Consequently, C2/C6 are equivalent, as are C3/C5 and the methyls at 2/6. This results in only 5 distinct signals for an 8-carbon molecule.

Part 3: Comparative Analysis (Product vs. Alternatives)

The primary "alternative" in synthesis is the 2,6-cis-4-trans isomer (where the C4-methyl is axial). 13C NMR is the superior method for distinguishing these due to the Gamma-Gauche Effect .

Table 2: Diagnostic Comparison (All-cis vs. 4-Axial Isomer)
FeatureAll-cis (Target) 4-Trans Isomer (Impurity) Mechanism of Differentiation
C2/C6 Shift ~51.9 ppm ~46.0 ppm γ-Gauche Shielding: In the 4-trans isomer, the axial C4-Me exerts a steric shielding effect (γ-effect) on the C2/C6 carbons, shifting them upfield by ~6 ppm.
C4-Me Shift ~21.6 ppm ~17–18 ppm Axial Compression: Axial methyl groups consistently resonate at lower frequency (upfield) than equatorial ones due to 1,3-diaxial steric compression.
C3/C5 Shift ~42.0 ppm ~39.0 ppm Reduced β-Effect: An axial methyl exerts a smaller β-deshielding effect (+5 ppm) compared to an equatorial methyl (+8 ppm).
Diagram 1: Stereochemical Assignment Logic

G Start Unknown Isomer Sample Count Count 13C Signals Start->Count SymCheck 5 Signals Observed? Count->SymCheck Asym Asymmetric Isomer (e.g., 2-ax, 4-eq, 6-eq) SymCheck->Asym No (>5 signals) ShiftCheck Check C2/C6 Shift SymCheck->ShiftCheck Yes (Symmetric) AllCis All-cis Isomer (C2/6 @ ~52 ppm) ShiftCheck->AllCis > 50 ppm (No γ-effect) Trans 4-Trans Isomer (C2/6 @ ~46 ppm) ShiftCheck->Trans < 48 ppm (γ-effect present)

Caption: Logic flow for distinguishing the all-cis isomer from asymmetric and axial-substituted stereoisomers using 13C NMR signal count and chemical shift values.

Part 4: Experimental Protocol

To reproduce the values in Table 1 and ensure high resolution of the closely spaced methyl signals, follow this protocol.

1. Sample Preparation:

  • Solvent: CDCl₃ (99.8% D) is standard. Neutralize with basic alumina if the sample is acid-sensitive (protonation shifts peaks significantly).

  • Concentration: Dissolve 20–30 mg of amine in 0.6 mL solvent. High concentration is preferred for 13C detection but avoid saturation which causes viscosity broadening.

  • Reference: Use the central peak of the CDCl₃ triplet (77.16 ppm) as the internal standard.

2. Acquisition Parameters (Instrument: >100 MHz Carbon Frequency):

  • Pulse Sequence: zgpg30 (Power-gated decoupling).

  • Relaxation Delay (D1): Set to 2.0–3.0 seconds . Methyl carbons have longer T1 relaxation times; a short D1 will suppress their intensity, making integration (if used for quantitative 13C) unreliable.

  • Spectral Width: -5 to 220 ppm.

  • Scans: Minimum 256 scans for adequate S/N ratio.

3. Data Processing:

  • Line Broadening (LB): Apply 1.0 Hz.

  • Zero Filling: Fill to at least 64k points to resolve the Me(2,6) vs Me(4) split if they overlap.

Part 5: Mechanistic Insight (Conformational Lock)

The all-cis isomer is conformationally "locked." In the chair form, putting all three methyl groups equatorial avoids severe 1,3-diaxial interactions .

  • Chair A (Preferred): 2-eq, 4-eq, 6-eq. (0 kcal/mol relative energy).

  • Chair B (Inverted): 2-ax, 4-ax, 6-ax. (~5.4 kcal/mol higher energy).[1]

Because >99% of the molecules exist in Chair A at room temperature, the NMR spectrum shows sharp, time-averaged signals that perfectly match the equatorial predictions. If the molecule were flipping rapidly between populated conformers (as seen in some trans isomers), the signals would be broadened or averaged to intermediate values.

Diagram 2: Conformational Energy Landscape

Conformers ChairA All-Equatorial Chair (Stable) Me-eq signals ChairB All-Axial Chair (Unstable, +5.4 kcal/mol) Me-ax signals ChairA->ChairB Ring Flip (Disfavored) ChairB->ChairA Rapid Relaxation

Caption: The all-cis isomer exists almost exclusively in the all-equatorial chair conformation, resulting in distinct equatorial chemical shifts.

References

  • Eliel, E. L., Kandasamy, D., Yen, C. Y., & Hargrave, K. D. (1980). Conformational analysis.[2] 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. Journal of the American Chemical Society.[3]

  • Royal Society of Chemistry. (2014). Supplementary Information: Hydrogenation of Functionalised Pyridines. (Contains experimental spectra for cis-2,4,6-trimethylpiperidine).

  • Breit, B., & Seiche, W. (2003). Seemingly Simple Stereochemical Problems Resolved: 13C NMR of Polymethylated Piperidines. Synthesis.

Sources

Comparison Guide: Distinguishing cis and trans 2,4,6-Trimethylpiperidine by NMR

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the definitive NMR protocols for distinguishing the stereoisomers of 2,4,6-trimethylpiperidine. It focuses on the two most common diastereomers encountered in synthesis: the thermodynamically stable all-cis (2,4,6-cis) isomer and the 2,6-cis-4-trans isomer.

Executive Summary

The distinction between cis and trans 2,4,6-trimethylpiperidine is critical in drug development, particularly when these motifs are used as chiral auxiliaries or pharmacophores. The stereochemical assignment relies on detecting the orientation of the methyl groups (equatorial vs. axial) on the piperidine chair.

  • Isomer A (All-cis): 2,4,6-cis-trimethylpiperidine. All methyl groups are equatorial . This is the thermodynamic product (

    
     symmetry).
    
  • Isomer B (4-trans): 2,6-cis-4-trans-trimethylpiperidine. The 4-methyl group is axial . (

    
     symmetry).
    
  • Isomer C (2,6-trans): 2,6-trans-4-cis-trimethylpiperidine. Chiral (

    
     or 
    
    
    
    symmetry).

This guide prioritizes the distinction between Isomer A and Isomer B, the most common separation challenge.

Part 1: Structural Analysis & Conformation

Understanding the chair conformation is the prerequisite for interpreting the NMR data.

  • The "Gamma-Gauche" Effect: A methyl group in an axial position experiences steric compression from the

    
    -protons (C-3 and C-5), resulting in a significant upfield shift (shielding)  of the methyl carbon in 
    
    
    
    C NMR (typically 4–6 ppm lower than equatorial).
  • Coupling Constants (

    
    ): 
    
    • Axial-Axial (

      
      ):  Large coupling (10–13 Hz) due to the 180° dihedral angle.
      
    • Axial-Equatorial (

      
      ):  Small coupling (2–5 Hz).
      
Figure 1: Stereochemical Decision Tree

StereochemTree Start Analyze 13C NMR (Methyl Region 15-25 ppm) CheckMe Are all Methyl peaks > 20 ppm? Start->CheckMe YesMe Likely All-Equatorial (2,4,6-cis isomer) CheckMe->YesMe Yes (21-22 ppm) NoMe One Methyl peak < 18 ppm? CheckMe->NoMe No CheckSym Check 1H NMR Symmetry (H-2 and H-6 equivalence) NoMe->CheckSym Yes (Gamma-gauche effect) SymYes Symmetric (Meso) Isomer: 2,6-cis, 4-trans (4-Me is Axial) CheckSym->SymYes Signals Equivalent SymNo Asymmetric (Racemic) Isomer: 2,6-trans CheckSym->SymNo Signals Distinct

Caption: Logic flow for assigning stereochemistry based on chemical shift thresholds and symmetry.

Part 2: H NMR Analysis

The proton NMR spectrum provides definitive evidence through coupling constants (


) and chemical shift anisotropy.
1. The Diagnostic H-3/H-5 Axial Signal

In the all-cis isomer, the ring is locked in a chair where all methyls are equatorial. This forces the protons at C-3 and C-5 to split distinctly into axial and equatorial environments.

  • Observation: The axial H-3/H-5 protons in the all-cis isomer appear at an unusually high field (shielded region).

  • Data Point:

    
     ppm (quartet-like, 
    
    
    
    Hz).[1]
2. H-2 and H-6 Multiplicity

The protons at the chiral centers (H-2 and H-6) are axial in the all-cis isomer.

  • All-cis (Isomer A): H-2/6 appear as a broad multiplet at

    
     2.6–2.7 ppm. They exhibit a large diaxial coupling  to H-3ax/5ax (
    
    
    
    Hz).
  • 4-trans (Isomer B): If the 4-methyl is axial, the ring may undergo distortion or flipping, but typically the 2,6-methyls remain equatorial (H-2/6 axial). However, the H-4 proton becomes equatorial , showing only small couplings (

    
     and 
    
    
    
    ) to its neighbors.
Part 3: C NMR Analysis (The Gold Standard)

Carbon NMR is the most robust method for this assignment due to the sensitivity of the methyl shifts to steric compression.

Comparative Data Table
FeatureAll-cis (2,4,6-cis) 4-trans (2,6-cis-4-trans) Mechanistic Reason
C-4 Methyl

~21.6 ppm < 18.0 ppm Gamma-Gauche Effect: Axial methyls are shielded by 1,3-diaxial interactions.
C-2/6 Methyl

~21.7 ppm~21.0 ppmEquatorial methyls are deshielded.
C-4 Ring Carbon ~30.8 ppm~26–28 ppmRing carbons bearing axial substituents are often shielded.
Symmetry Equivalent C-2/6Equivalent C-2/6Both possess a plane of symmetry (meso).

Note: Values are referenced to CDCl


 (

77.16).
Part 4: Experimental Protocol
Workflow: Sample Preparation & Acquisition

Workflow Sample Sample: 10-20 mg 2,4,6-TMP Solvent Solvent: CDCl3 (Neutralized with K2CO3) Sample->Solvent Prep Dissolve & Filter (Remove solids) Solvent->Prep Acq1H Acquire 1H NMR (sw=16 ppm, d1=2s) Prep->Acq1H Acq13C Acquire 13C{1H} (>256 scans) Acq1H->Acq13C Process Process: LB=0.3Hz (1H) LB=1.0Hz (13C) Acq13C->Process

Caption: Standardized workflow for NMR acquisition to ensure resolution of coupling constants.

Critical Step - Solvent Neutralization: Piperidines are bases. In acidic CDCl


 (which forms DCl over time), the nitrogen protonates. Protonation shifts H-2/6 downfield significantly (

3.0–3.5 ppm) and alters coupling constants.
  • Requirement: Filter CDCl

    
     through basic alumina or add a micro-spatula of anhydrous K
    
    
    
    CO
    
    
    to the NMR tube to ensure the "free base" species is measured.
Advanced Validation: 1D NOE / NOESY

If chemical shift data is ambiguous (e.g., in complex mixtures), use Nuclear Overhauser Effect (NOE) spectroscopy.

  • Irradiate H-4:

    • All-cis: H-4 is axial. Strong NOE to H-2/6 (also axial) is NOT observed due to distance (1,3-diaxial protons are ~2.5 Å apart, but 1,3-diaxial methyl-proton interactions are stronger). However, H-4 axial shows NOE to H-3eq/5eq.

    • 4-trans: H-4 is equatorial. It is spatially close to the axial 4-Me? No, H-4 is on the same carbon. Look for NOE between 4-Me (axial) and H-2/6 (axial) .

    • Diagnostic Signal: In the 4-trans isomer, the axial 4-Me is spatially close to the axial H-2 and H-6 . A strong NOE correlation between the methyl doublet and the H-2/6 multiplet confirms the axial methyl orientation.

References
  • Booth, H., & Little, J. H. (1967). Stereochemistry of Piperidines. Part V.

    • Foundational paper establishing the equ
  • Eliel, E. L., Kandasamy, D., Yen, C. Y., & Hargrave, K. D. (1980). Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidines and N-methylpiperidines. Journal of the American Chemical Society, 102(11), 3698–3707.

    • Definitive source for 13C gamma-gauche effects in piperidines.
  • SDBS (Spectral Database for Organic Compounds) . Compound No. 2686 (2,4,6-Trimethylpiperidine).[1]

    • Provides reference spectra for the commercial mixture (predominantly cis).
  • RSC Advances (Supporting Information). (2014). Hydrogenation of Functionalised Pyridines. Royal Society of Chemistry.

    • Provides modern high-field (400 MHz)

Sources

High-Performance IR Analysis: 2,4,6-Trimethylpiperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Publish Comparison Guide Audience: Researchers, Analytical Scientists, and Drug Development Professionals[1][2]

Executive Summary: The Spectroscopic Signature

In the development of hindered amines and pharmaceutical intermediates, 2,4,6-trimethylpiperidine hydrochloride presents a unique spectroscopic challenge.[1][2] Unlike its free base counterpart, the hydrochloride salt exhibits a complex vibrational landscape dominated by strong hydrogen bonding and ionic lattice effects.

This guide provides a definitive technical comparison of the IR spectral features of the hydrochloride salt versus the free base, analyzes the critical impact of sampling techniques (ATR vs. KBr) on data integrity, and establishes a self-validating protocol for identification.

Key Insight: The "Ammonium Envelope" (2500–3000 cm⁻¹) is the primary diagnostic indicator for the salt form, but it frequently obscures C-H stretching modes, requiring careful baseline correction and derivative analysis for precise interpretation.

Structural Context & Stereochemistry

Before analyzing the spectrum, one must understand the molecular geometry that dictates the vibrational modes.

  • Chemical Identity: 2,4,6-trimethylpiperidine is a secondary amine.[1][2] Upon protonation with HCl, it forms a dialkylammonium cation (

    
    ).[2]
    
  • Stereoisomerism: The compound exists primarily as the cis-cis isomer (all methyl groups equatorial) due to steric stability. However, commercial grades often contain minor trans isomers.[2]

  • Vibrational Consequence: The symmetry of the piperidine ring in the cis conformation leads to sharper, more defined skeletal bands in the fingerprint region (600–1400 cm⁻¹) compared to the broader bands observed in isomeric mixtures.

Comparative Analysis: HCl Salt vs. Free Base

The transformation from free amine to hydrochloride salt results in a dramatic redistribution of IR absorption intensity. The following table contrasts the diagnostic peaks based on established secondary amine spectroscopy principles.

Table 1: Diagnostic Spectral Shift Comparison
Vibrational ModeFree Base (2,4,6-Trimethylpiperidine) HCl Salt (2,4,6-Trimethylpiperidine HCl) Diagnostic Significance
N-H Stretch 3280–3350 cm⁻¹ (Weak, Sharp)2700–3100 cm⁻¹ (Very Broad, Strong)Primary Indicator. The salt form shows a massive "ammonium envelope" due to strong H-bonding (

).[1][2]
C-H Stretch 2850–2960 cm⁻¹ (Distinct, Sharp)Obscured / Shoulder In the salt, C-H bands appear as weak shoulders on the broad ammonium band.
N-H Bend ~1550 cm⁻¹ (Weak/Absent)1580–1620 cm⁻¹ (Medium, Distinct)The "Scissoring" mode of the

group. A key confirmation of salt formation.
Combination Bands Absent2000–2500 cm⁻¹ (Weak series)Overtone/combination bands characteristic of amine salts (often called the "Amine Salt Fingerprint").
C-N Stretch 1150–1250 cm⁻¹1200–1300 cm⁻¹ (Shifted)Shifted to higher frequencies in the salt form due to increased bond polarity.

Technical Note: The broad absorption in the HCl salt spectrum often extends down to 2400 cm⁻¹, creating a continuous absorption feature that can mask impurities. Second-derivative processing is recommended if quantitative purity analysis is required in this region.[1][2]

Methodology Comparison: ATR vs. KBr

Choosing the correct sampling technique is critical for hydrochloride salts. A common error in routine analysis is the use of KBr pellets without considering ion exchange.

The KBr "Ion Exchange" Trap

When a hydrochloride salt (


) is pressed with potassium bromide (KBr) under high pressure, a solid-state ion exchange can occur:


Result: The IR spectrum shifts.[1][2] The N-H stretching and bending frequencies of the hydrobromide salt differ from the hydrochloride, leading to false negative identification against reference libraries.
Performance Matrix: Sampling Techniques
FeatureAttenuated Total Reflectance (ATR) KBr Pellet (Transmission) Verdict
Sample Prep None (Direct contact)Grinding & PressingATR Wins for speed and integrity.[1][2]
Chemical Stability Inert (Diamond/ZnSe crystal)High Risk (Ion Exchange)ATR Wins for hydrochlorides.[2]
Resolution Lower (Path length dependent)Higher (Transmission)KBr Wins only if ion exchange is prevented.[2]
Reproducibility ExcellentOperator DependentATR Wins for QC environments.[1][2]
Experimental Protocol: Self-Validating Workflow

To ensure scientific integrity (E-E-A-T), follow this protocol designed to minimize artifacts.

Protocol A: Diamond ATR Analysis (Recommended) [2]
  • Blanking: Clean the crystal with isopropanol.[2] Collect a 32-scan background.[1][2]

  • Sample Loading: Place ~10 mg of 2,4,6-trimethylpiperidine HCl on the crystal.

  • Compression: Apply pressure using the slip-clutch anvil until the "click" to ensure uniform contact.[2]

  • Acquisition: Scan 4000–600 cm⁻¹ at 4 cm⁻¹ resolution (64 scans).

  • Validation: Check for the 1580–1620 cm⁻¹ band (

    
     bend). If absent, the sample may be the free base or degraded.
    
Protocol B: KBr Pellet (If Transmission is Required)
  • Warning: Only use if ATR is unavailable.

  • Reagent: Use spectroscopic grade KBr, dried at 110°C.

  • Ratio: Mix 1 mg Sample : 200 mg KBr (approx 0.5%).

  • Grinding: Gently mix in an agate mortar. Do not grind excessively to minimize heat/pressure that drives ion exchange.[2]

  • Pressing: Evacuate for 2 mins, then press at 8 tons for 1 minute.

  • Validation: Compare the spectrum immediately against an ATR reference if possible. Any shift in the fingerprint region suggests Cl/Br exchange.

Data Interpretation Workflow

The following logic flow guides the researcher through the identification process, distinguishing the salt from the free base and identifying potential isomers.

IR_Analysis_Workflow Start Start: Acquire Spectrum (4000 - 600 cm⁻¹) CheckRegion1 Check 2500-3200 cm⁻¹ Region Start->CheckRegion1 Decision1 Broad 'Ammonium Envelope'? (Strong absorption overlapping C-H) CheckRegion1->Decision1 SaltPath Likely HCl Salt Form Decision1->SaltPath Yes BasePath Likely Free Base Decision1->BasePath No CheckBend Check 1580-1620 cm⁻¹ (NH₂⁺ Scissoring) SaltPath->CheckBend CheckSharpNH Check ~3300 cm⁻¹ (Sharp N-H Stretch) BasePath->CheckSharpNH CheckBend->BasePath Band Absent ConfirmSalt CONFIRMED: HCl Salt (Dialkylammonium) CheckBend->ConfirmSalt Band Present ConfirmBase CONFIRMED: Free Base (Secondary Amine) CheckSharpNH->ConfirmBase Band Present IsomerCheck Fingerprint Analysis (600-1400 cm⁻¹) ConfirmSalt->IsomerCheck StereoResult Sharp bands = Pure Isomer (cis) Complex/Broad = Mixture IsomerCheck->StereoResult

Figure 1: Decision logic for distinguishing 2,4,6-trimethylpiperidine hydrochloride from its free base and assessing isomeric purity.

References
  • NIST Mass Spectrometry Data Center. "Pyridine, 2,4,6-trimethyl-, hydrochloride (Analogous Aromatic Structure)." NIST Chemistry WebBook, SRD 69. Accessed March 1, 2026.[2] [Link][2]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. Spectrometric Identification of Organic Compounds. 7th Ed.[1][2] John Wiley & Sons.[2] (Standard reference for Amine Salt shifts).

  • Shimadzu Corporation. "KBr Pellet Method vs. ATR Method for Hydrochloride Analysis." Application News No. A385. (Documenting the KBr ion exchange phenomenon). [Link]

  • Canadian Journal of Chemistry. "The Infrared Spectra of Secondary Amines and Their Salts." Can. J. Chem. 1957, 35(9): 969-979.[1][2] (Foundational data on secondary amine salt deformation bands). [Link][2]

Sources

2,4,6-trimethylpiperidine vs 2,2,6,6-tetramethylpiperidine basicity

Author: BenchChem Technical Support Team. Date: March 2026

The Application Scientist's Guide to Hindered Piperidines: 2,4,6-Trimethylpiperidine vs. 2,2,6,6-Tetramethylpiperidine

For researchers and drug development professionals, selecting the appropriate secondary amine base is a critical parameter in synthetic route design. The structural nuances between 2,4,6-trimethylpiperidine and 2,2,6,6-tetramethylpiperidine (TEMP) dictate profound differences in their basicity, nucleophilicity, and solvation dynamics. This guide objectively compares their performance, detailing the causality behind their physicochemical properties and providing self-validating experimental protocols for laboratory verification.

Structural Analysis & The Causality of Basicity

To understand the divergent behavior of these two piperidine derivatives, one must analyze the interplay between inductive effects and steric hindrance (specifically F-strain and B-strain).

  • Inductive Effects (Intrinsic Basicity): Methyl groups are electron-donating. In the gas phase, increasing the number of methyl groups around the nitrogen atom increases the electron density on the lone pair, theoretically making the amine a stronger base.

  • Solvation Dynamics (B-Strain): Basicity in solution is a thermodynamic equilibrium that relies heavily on the stabilization of the conjugate acid. In aqueous media, the protonated amine (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    ) must be solvated by water via hydrogen bonding. The four 
    
    
    
    -methyl groups in 2,2,6,6-tetramethylpiperidine create severe steric bulk that physically blocks water molecules from efficiently solvating the N-H bonds. Consequently, the aqueous pKa of TEMP (11.07) is slightly lower than that of unsubstituted piperidine (11.22) [1].
  • Nucleophilicity (F-Strain): Front-strain dictates nucleophilic reactivity. The extreme steric shielding in TEMP completely blocks the nitrogen lone pair from attacking electrophiles, rendering it a strictly non-nucleophilic base 2[2]. In contrast, 2,4,6-trimethylpiperidine has only two

    
    -methyl groups and one 
    
    
    
    -methyl group. This reduced crowding allows it to retain low-to-moderate nucleophilicity while still acting as a hindered base.

In non-aqueous, polar aprotic solvents like acetonitrile (MeCN), hydrogen-bonding solvation is less critical. Here, the inductive effects dominate, and highly methylated piperidines exhibit significantly elevated pKa values compared to their aqueous states 3[3].

G A Alpha-Methyl Substitution B Inductive Effect (Electron Donation) A->B C Steric Hindrance (Bulky Methyls) A->C D Increased Intrinsic Basicity B->D E Reduced Solvation (B-Strain) C->E F Shielded Lone Pair (F-Strain) C->F G Lower Aqueous pKa (TEMP = 11.07) D->G Counteracted by E->G H Non-Nucleophilic Base Behavior F->H

Mechanistic pathways linking methyl substitution to basicity and nucleophilicity.

Quantitative Data Comparison

The table below summarizes the critical physicochemical differences driving the selection of these amines in synthetic workflows.

PropertyPiperidine (Reference)2,4,6-Trimethylpiperidine2,2,6,6-Tetramethylpiperidine (TEMP)
Molecular Weight 85.15 g/mol 127.23 g/mol 141.26 g/mol

-Methyl Groups
024
Aqueous pKa (25 °C) 11.22~10.9011.07
Nucleophilicity HighLow to ModerateNegligible (Non-nucleophilic)
Steric Shielding MinimalModerateExtreme
Primary Synthetic Role Nucleophile / BaseSpecialty Building BlockNon-nucleophilic Base / LiTMP Precursor

Experimental Protocols: A Self-Validating System

To empirically validate the thermodynamic basicity and kinetic nucleophilicity of these amines, the following self-validating protocols are established.

Protocol A: Non-Aqueous pKa Determination via Potentiometric Titration

Causality Check: Why use acetonitrile? Highly hindered amines exhibit poor aqueous solubility, and water's leveling effect obscures intrinsic basicity differences. Acetonitrile provides a wider thermodynamic window to observe true inductive effects4[4].

Step-by-Step Methodology:

  • Solvent Preparation: Dry HPLC-grade acetonitrile over 3Å molecular sieves for 48 hours.

  • Analyte Preparation: Prepare 0.01 M solutions of 2,4,6-trimethylpiperidine and 2,2,6,6-tetramethylpiperidine in the dried acetonitrile.

  • Electrode Calibration: Calibrate a non-aqueous glass electrode using standard buffer solutions of known pKa in acetonitrile (e.g., picric acid).

  • Titration: Titrate 20.0 mL of the amine solution with a standardized 0.1 M solution of perchloric acid (

    
    ) in acetonitrile under a continuous nitrogen purge.
    
  • Data Acquisition: Record the potential (mV) after each 0.1 mL addition.

  • Validation: Plot the first derivative of the titration curve (

    
    ). The pKa is derived from the half-equivalence point. TEMP will demonstrate a significantly higher non-aqueous pKa than 2,4,6-trimethylpiperidine due to unhindered inductive effects in the absence of water.
    

G S1 Prepare Amine (0.01 M in MeCN) S2 Glass Electrode Calibration S1->S2 S3 Titrate with HClO4 S2->S3 S4 Record mV vs Volume S3->S4 S5 Determine pKa at Half-Eq S4->S5

Step-by-step potentiometric titration workflow for non-aqueous pKa determination.
Protocol B: Kinetic Validation of Nucleophilicity (N-Alkylation Assay)

Causality Check: To prove that TEMP is a strictly non-nucleophilic base, it must be reacted with a highly reactive, unhindered electrophile (benzyl bromide). The lack of product formation validates its F-strain shielding 5[5].

Step-by-Step Methodology:

  • Reaction Setup: In two separate, flame-dried 50 mL round-bottom flasks, dissolve 5.0 mmol of 2,4,6-trimethylpiperidine and 2,2,6,6-tetramethylpiperidine, respectively, in 20 mL of anhydrous THF.

  • Electrophile Addition: Add 5.5 mmol of benzyl bromide to each flask at 25 °C.

  • Kinetic Sampling: Withdraw 100 µL aliquots at 10, 30, 60, and 120 minutes. Quench immediately in 1 mL of methanol.

  • Analysis: Analyze the aliquots via GC-MS or HPLC to monitor the disappearance of the starting amine and the appearance of the N-benzyl product.

  • Validation: 2,4,6-trimethylpiperidine will show slow but measurable conversion to the N-benzyl derivative. TEMP will show 0% conversion, empirically validating its status as a non-nucleophilic base.

References

  • 2,2,6,6-Tetramethylpiperidine - Wikipedia. 1

  • 2,2,6,6-Tetramethylpiperidine: properties, synthesis and applications in organic synthesis - ChemicalBook. 2

  • Comparative Reactivity of 2-Ethyl-4-methylpiperidine and Other Piperidines: A Guide for Researchers - BenchChem. 5

  • Proton transfer reactions between 4-nitrophenylphenylcyanomethanes and cyclic nitrogen bases in acetonitrile solvent - Canadian Journal of Chemistry. 4

  • A Comprehensive Self-Consistent Spectrophotometric Acidity Scale of Neutral Brønsted Acids in Acetonitrile - The Journal of Organic Chemistry. 3

Sources

Comparative Analytical Guide: Mass Spectrometry Profiling of 2,4,6-Trimethylpiperidine

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter sterically hindered heterocyclic amines like 2,4,6-trimethylpiperidine during the structural elucidation of novel pharmaceutical scaffolds. Because the piperidine ring's fragmentation is heavily dictated by the ionization method and the position of its substituents[1], choosing the right mass spectrometry (MS) technique is critical for accurate characterization.

This guide objectively compares the performance, mechanistic causality, and experimental workflows of Gas Chromatography-Electron Ionization-Mass Spectrometry (GC-EI-MS) versus Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS) for the analysis of 2,4,6-trimethylpiperidine.

Mechanistic Causality: Why Does It Fragment This Way?

To optimize any analytical method, one must first understand the physicochemical drivers behind the molecule's behavior in the gas phase. 2,4,6-Trimethylpiperidine (Molecular Weight: 127.23 Da)[2] exhibits distinct fragmentation pathways depending on the energy deposited during ionization.

GC-EI-MS: Radical-Driven -Cleavage

Under standard 70 eV Electron Ionization, the highly energetic electron beam ejects an electron from the nitrogen's lone pair, forming a radical cation (


, m/z 127). This radical site drives homolytic cleavage of the adjacent C-C bond (

-cleavage). Because the 2- and 6-positions are methylated, the molecule preferentially expels a methyl radical (

, 15 Da) rather than a hydrogen atom. This results in a highly stable, resonance-stabilized iminium cation at m/z 112 , which almost always presents as the base peak in the EI spectrum[1].
LC-ESI-MS/MS: Charge-Directed Neutral Loss

Electrospray Ionization is a "soft" technique that yields an even-electron protonated molecule (


, m/z 128). Because it lacks a radical site, it does not undergo spontaneous 

-cleavage. Instead, fragmentation requires Collision-Induced Dissociation (CID). During CID, the added vibrational energy triggers heterolytic bond cleavages. The protonated nitrogen often initiates the neutral loss of small molecules[3]. For 2,4,6-trimethylpiperidine, this manifests as the loss of ammonia (

, 17 Da) to yield m/z 111 , or ring-opening followed by the expulsion of an alkene (e.g., propene, 42 Da) to yield m/z 86 .

Fragmentation Pathway Visualization

MS_Fragmentation Molecule 2,4,6-Trimethylpiperidine MW: 127.23 Da EI_Ion Radical Cation [M]•+ m/z 127 Molecule->EI_Ion EI (70 eV) ESI_Ion Protonated Ion [M+H]+ m/z 128 Molecule->ESI_Ion ESI (+) Alpha_Cleavage α-Cleavage (Iminium) m/z 112 EI_Ion->Alpha_Cleavage -CH3• (15 Da) Ring_Fission Ring Fission m/z 71 / 85 EI_Ion->Ring_Fission Alkyl Loss Loss_NH3 Neutral Loss (-NH3) m/z 111 ESI_Ion->Loss_NH3 CID (-17 Da) Loss_Alkene Alkene Loss (-C3H6) m/z 86 ESI_Ion->Loss_Alkene CID (-42 Da)

Fig 1: Comparative MS fragmentation pathways of 2,4,6-trimethylpiperidine under EI and ESI.

Comparative Performance Data

When selecting between these platforms, consider the analytical goal. GC-MS excels at library matching and structural confirmation of unknowns, while LC-MS/MS provides superior sensitivity for targeted quantification in complex matrices.

ParameterGC-EI-MS (Hard Ionization)LC-ESI-MS/MS (Soft Ionization)
Precursor Ion Weak

(m/z 127)
Strong

(m/z 128)
Primary Base Peak m/z 112 (Loss of

)
m/z 86 (Alkene loss via CID)
Secondary Fragments m/z 71, m/z 85 (Ring fission)m/z 111 (Loss of

)
Mechanistic Driver Radical-driven

-cleavage
Charge-directed neutral loss
Sensitivity Moderate (Signal split across fragments)High (Concentrated precursor ion)
Best Use Case Spectral library matching, volatile mixesTrace quantification, bioanalysis

Self-Validating Experimental Protocols

To ensure data integrity, every analytical workflow must contain internal checks. Below are the optimized, self-validating protocols for both techniques.

Protocol A: GC-EI-MS Structural Profiling

Objective: Obtain a reproducible fragmentation pattern for spectral library matching.

  • Sample Preparation : Dilute the standard to 10 µg/mL in a volatile, non-polar solvent (e.g., hexane or dichloromethane). Causality: Non-polar solvents ensure optimal volatilization and prevent active site adsorption in the GC inlet.

  • Chromatographic Separation :

    • Column: 5% Phenyl-methylpolysiloxane capillary column (e.g., HP-5MS, 30m x 0.25mm x 0.25µm).

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Program: 50°C (hold 1 min), ramp at 15°C/min to 250°C.

  • Mass Spectrometry Parameters :

    • Transfer Line Temp: 250°C.

    • Ion Source Temp: 230°C.

    • Ionization Energy: 70 eV.

    • Scan Range: m/z 40–200.

  • System Validation Check : Evaluate the spectrum at the apex of the chromatographic peak. You must observe the weak molecular ion at m/z 127 and the dominant base peak at m/z 112. Self-Correction: If m/z 112 is absent or m/z 127 is the base peak, the ionization energy is too low; recalibrate the source tuning file.

Protocol B: LC-ESI-MS/MS Targeted Quantification

Objective: Maximize sensitivity for trace-level detection using Multiple Reaction Monitoring (MRM).

  • Sample Preparation : Dilute the standard to 1 µg/mL in 50:50 Water:Acetonitrile containing 0.1% formic acid. Causality: Formic acid forces the basic piperidine nitrogen into its protonated state (

    
    ) prior to electrospray, exponentially increasing ionization efficiency.
    
  • Chromatographic Separation :

    • Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.7 µm).

    • Mobile Phase: (A) Water + 0.1% FA; (B) Acetonitrile + 0.1% FA.

    • Gradient: 5% B to 95% B over 3 minutes. Flow rate: 0.4 mL/min.

  • Mass Spectrometry Parameters :

    • Source: Positive ESI (+).

    • Capillary Voltage: 3.0 kV.

    • Desolvation Temperature: 350°C.

  • CID Optimization (Self-Validating Step) : Isolate the precursor ion m/z 128 in Q1. Perform a product ion scan while ramping the Collision Energy (CE) from 10 eV to 40 eV using Argon collision gas.

    • Validation Check: A successful CE optimization curve will show the precursor m/z 128 depleting to <10% relative abundance, while the product ion m/z 86 maximizes (typically around 20-25 eV). If m/z 128 remains dominant, the CE is too low. Set the primary MRM transition to 128

      
       86  (quantifier) and 128 
      
      
      
      111
      (qualifier).

References

  • BenchChem . "Application Notes: Mass Spectrometry Fragmentation of Novel Piperidine Derivatives." BenchChem Technical Resources. 1

  • National Center for Biotechnology Information (NCBI) . "Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors." PubMed. 3

  • PubChem . "2,4,6-Trimethylpiperidine | C8H17N | CID 89562." National Library of Medicine. 2

Sources

Stereochemical Profiling and Optical Rotation Analysis of 2,4,6-Trimethylpiperidine Isomers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

In the development of targeted radiopharmaceuticals [1] and functionally-biased G-protein coupled receptor (GPCR) ligands[2], the stereochemistry of saturated nitrogen heterocycles dictates both pharmacodynamic affinity and pharmacokinetic stability. 2,4,6-Trimethylpiperidine serves as a critical structural motif in these domains. However, its substitution pattern generates a complex stereochemical landscape, producing multiple diastereomers with distinct optical and physical properties.

This guide objectively compares the isomers of 2,4,6-trimethylpiperidine, focusing on their optical rotation data, molecular symmetry, and the experimental protocols required for their resolution.

Stereochemical Architecture and Causality of Optical Activity

2,4,6-Trimethylpiperidine possesses three stereocenters at the C2, C4, and C6 positions. The relative orientation of these methyl groups yields three distinct diastereomers. The causality of their optical activity (or lack thereof) is directly tied to their internal molecular symmetry:

  • α-Isomer (cis,cis-2,4,6-trimethylpiperidine): All three methyl groups are oriented on the same face of the piperidine ring. The molecule possesses an internal plane of symmetry (

    
    ) passing through the nitrogen atom and the C4 carbon. Consequently, it is a meso  compound and is optically inactive (
    
    
    
    ).
  • β-Isomer (trans,trans-2,4,6-trimethylpiperidine): The C2 and C6 methyl groups are cis to each other, but trans to the C4 methyl group. This configuration also retains the internal plane of symmetry, making it a meso compound (

    
    ).
    
  • γ-Isomer (cis,trans-2,4,6-trimethylpiperidine): The C2 and C6 methyl groups are trans to each other. This spatial arrangement breaks the plane of symmetry, rendering the molecule chiral . It exists as a pair of non-superimposable enantiomers: (+)-γ and (-)-γ.

Application Insight: When synthesizing dopamine D2 receptor ligands [2] or NLRP3 inflammasome inhibitors [3], utilizing the achiral α-isomer ensures batch-to-batch consistency without the need for complex chiral resolution. Conversely, utilizing the γ-isomer requires rigorous enantiomeric separation, as opposite enantiomers often exhibit divergent receptor binding affinities or off-target toxicity.

Comparative Quantitative Data

The following table summarizes the stereochemical and optical properties of the 2,4,6-trimethylpiperidine isomers to facilitate rapid comparison during synthetic planning.

IsomerRelative ConfigurationSymmetry / Point GroupChiralitySpecific Optical Rotation

α-Isomer cis,cis (2R, 4s, 6S)Plane of symmetry (

)
Achiral (meso)

β-Isomer trans,trans (2R, 4r, 6S)Plane of symmetry (

)
Achiral (meso)

γ-Isomer cis,trans (2R, 4R, 6R / 2S, 4S, 6S)Asymmetric (

)
Chiral (Enantiomeric pair)Non-zero (Enantiomer dependent)*

*Note: Exact empirical values for the isolated γ-enantiomers vary by solvent and concentration. However, complex radiopharmaceutical derivatives incorporating chiral 2,4,6-trimethylpiperidine moieties have demonstrated specific rotations of approximately -9.46° in methanol [1].

Experimental Protocol: Resolution of racemic γ-2,4,6-Trimethylpiperidine

To isolate the optically active (+)- and (-)-enantiomers of the γ-isomer, a classical resolution via diastereomeric salt formation is employed. This protocol operates as a self-validating system: the optical purity of the final product can be back-verified analytically, ensuring the integrity of the resolution process.

Step 1: Diastereomeric Salt Formation
  • Dissolve 1.0 equivalent of racemic γ-2,4,6-trimethylpiperidine in a minimum volume of boiling ethanol.

  • Add 1.0 equivalent of a chiral resolving acid (e.g., (+)-di-p-toluoyl-D-tartaric acid) dissolved in hot ethanol.

  • Allow the mixture to cool slowly to room temperature, followed by incubation at 4 °C for 12 hours.

    • Causality Note: The slow cooling gradient is critical. It maximizes the thermodynamic differentiation of the diastereomeric crystal lattices, preventing the kinetic co-precipitation of the more soluble salt.

Step 2: Fractional Crystallization
  • Filter the resulting crystals, which will be enriched in the less soluble diastereomeric salt (e.g., the (+)-amine·(+)-acid salt).

  • Recrystallize the solid from boiling ethanol until a constant specific rotation of the salt is achieved across consecutive crystallizations, indicating absolute diastereomeric purity.

Step 3: Free-Basing and Extraction
  • Suspend the optically pure salt in 0.1 M aqueous NaOH to disrupt the ionic complex.

  • Extract the aqueous layer three times with dichloromethane (DCM).

  • Dry the combined organic layers over anhydrous

    
    , filter, and concentrate under reduced pressure to yield the enantiopure γ-2,4,6-trimethylpiperidine.
    
Step 4: Analytical Validation
  • Polarimetry: Determine the specific rotation

    
     using a polarimeter (Sodium D line, 589 nm) in methanol.
    
  • Chromatography: Confirm enantiomeric excess (ee > 99%) using chiral stationary phase HPLC (e.g., Daicel Chiralcel OD column) [1].

Visualizations

ResolutionWorkflow Racemate Racemic γ-Isomer (±)-Amine Reaction Salt Formation (Ethanol, Heat) Racemate->Reaction ChiralAcid Resolving Agent (+)-Tartaric Acid Deriv. ChiralAcid->Reaction DiaSalts Diastereomeric Salts (+)-Amine·(+)-Acid & (-)-Amine·(+)-Acid Reaction->DiaSalts Crystallization Fractional Crystallization DiaSalts->Crystallization Salt1 Less Soluble Salt (+)-Amine·(+)-Acid Crystallization->Salt1 Salt2 More Soluble Salt (-)-Amine·(+)-Acid (Mother Liquor) Crystallization->Salt2 FreeBase1 NaOH / Extraction Salt1->FreeBase1 FreeBase2 NaOH / Extraction Salt2->FreeBase2 PurePlus Enantiopure (+)-γ-Isomer FreeBase1->PurePlus PureMinus Enantiopure (-)-γ-Isomer FreeBase2->PureMinus

Workflow for the chiral resolution of racemic γ-2,4,6-trimethylpiperidine.

SignalingPathway cluster_pathways Functionally-Biased Signaling Ligand Chiral Piperidine Ligand Receptor Dopamine D2 Receptor (GPCR) Ligand->Receptor Binds cAMP Gi/cAMP Pathway (Agonism) Receptor->cAMP Activates Arrestin β-Arrestin Pathway (Antagonism) Receptor->Arrestin Blocks Therapeutic Antipsychotic Efficacy w/ Reduced Side Effects cAMP->Therapeutic Arrestin->Therapeutic

Functionally-biased signaling pathway of chiral piperidine ligands at the D2 Receptor.

References

  • Title: WO2021013978A1 - Targeted radiopharmaceuticals for the diagnosis and treatment of prostate cancer.
  • Title: WO2016100940A1 - Dopamine d2 receptor ligands.
  • Title: WO2017140778A1 - Sulfonylureas and related compounds and use of same.

X-ray crystal structure of (2R,4r,6S)-2,4,6-trimethylpiperidine HCl

Author: BenchChem Technical Support Team. Date: March 2026

Title: Structural Elucidation of (2R,4r,6S)-2,4,6-Trimethylpiperidine HCl: A Comparative Guide to X-Ray Crystallography vs. Orthogonal Modalities

Executive Summary As a Senior Application Scientist, I frequently encounter the critical bottleneck of definitive stereochemical assignment in small-molecule drug development. Substituted piperidines, such as (2R,4r,6S)-2,4,6-trimethylpiperidine hydrochloride (TMP HCl), are ubiquitous pharmacophores in neuroactive agents, including 1[1]. However, the conformational plasticity of the piperidine ring presents an analytical challenge. Differentiating the meso (2R,4r,6S) all-equatorial chair conformation from its diastereomers requires rigorous spatial analysis.

This guide objectively compares Single-Crystal X-Ray Diffraction (SCXRD)—the gold standard for absolute structural determination—against Nuclear Magnetic Resonance (NMR) spectroscopy and Density Functional Theory (DFT). By examining the causality behind each experimental choice, we establish a framework for selecting the optimal analytical modality.

Methodological Workflows & Self-Validating Protocols

Single-Crystal X-Ray Diffraction (SCXRD)

SCXRD provides an unambiguous 3D map of electron density. For TMP HCl, SCXRD not only confirms the meso configuration but also maps the hydrogen-bonding network between the piperidinium nitrogen and the chloride counterion.

  • Step 1: Crystallization (Vapor Diffusion) Dissolve 10 mg of TMP HCl in 0.5 mL of methanol. Place in a sealed chamber with a reservoir of diethyl ether (antisolvent). Causality: Slow vapor diffusion gradually lowers the dielectric constant of the solvent mixture, promoting controlled nucleation over rapid precipitation, thereby minimizing crystal mosaicity and structural defects.

  • Step 2: Cryogenic Mounting Harvest a single crystal (approx. 0.2 × 0.2 × 0.1 mm) using a nylon loop and immediately submerge it in a liquid nitrogen stream (100 K). Causality: Cryocooling suppresses atomic thermal vibrations (reducing Debye-Waller B-factors), which exponentially increases high-angle diffraction intensities and prevents radiation damage from the X-ray beam.

  • Step 3: Diffraction & Phasing Collect data using Mo-K

    
     radiation (
    
    
    
    Å). Solve the phase problem using intrinsic phasing algorithms.
  • Self-Validation Check: The structural model is validated when the R1 factor converges below 5% and the Goodness-of-Fit (S) approaches 1.0. A residual electron density map lacking peaks > 0.5 e/ų confirms the absence of unmodeled solvent or twinning artifacts.

Solution-State NMR Spectroscopy

While SCXRD captures the solid-state snapshot, NMR evaluates the dynamic conformational equilibrium in solution, which is often more biologically relevant, as demonstrated in foundational 2[2].

  • Step 1: Sample Preparation Dissolve 5 mg of TMP HCl in 600 µL of D₂O. Causality: D₂O prevents the exchangeable

    
     protons from obscuring the aliphatic signals, while maintaining the ionic integrity of the salt.
    
  • Step 2: 1D ¹H and J-Coupling Analysis Acquire a standard ¹H spectrum. Extract the ³J_{HH} coupling constants for the ring protons. Causality: According to the Karplus equation, a large ³J coupling (~10-12 Hz) between the axial protons at C3/C5 and the protons at C2/C4/C6 confirms that the latter are also axial, meaning the attached methyl groups must be equatorial.

  • Step 3: 2D NOESY Apply a mixing time of 300 ms. Causality: Nuclear Overhauser Effect (NOE) cross-peaks will only appear between protons closer than 5 Å. Strong NOEs between the axial ring protons validate the 1,3,5-triaxial proton arrangement, indirectly proving the all-equatorial methyl configuration.

  • Self-Validation Check: The integration of the methyl doublet (9H) versus the ring multiplet (6H) must exactly match the stoichiometric ratio, ensuring sample purity before conformational claims are made.

Density Functional Theory (DFT)

Computational modeling provides the theoretical thermodynamic baseline for the molecule in the absence of lattice forces.

  • Step 1: Geometry Optimization Construct the (2R,4r,6S) isomer in silico. Run an optimization using the B3LYP functional and 6-31G(d,p) basis set. Causality: This level of theory provides an optimal balance between computational cost and accurate prediction of non-covalent interactions (like the N-H...Cl hydrogen bond).

  • Self-Validation Check: A subsequent frequency calculation must yield zero imaginary frequencies, proving the optimized geometry is a true local minimum on the potential energy surface, not a transition state.

Visualizing the Analytical Workflow

ConformationalAnalysis Target Target: (2R,4r,6S)-TMP HCl Xray SCXRD (Solid State) Target->Xray NMR NMR (Solution State) Target->NMR DFT DFT (In Silico) Target->DFT PrepX Vapor Diffusion Crystallization Xray->PrepX PrepN D2O Solvation & Pulse Sequence NMR->PrepN PrepD B3LYP/6-31G(d,p) Optimization DFT->PrepD DataX Electron Density Map (R1 < 0.05) PrepX->DataX DataN NOESY Cross-Peaks & J-Coupling PrepN->DataN DataD Global Minimum Energy Conformer PrepD->DataD Result Validated all-equatorial chair conformation DataX->Result DataN->Result DataD->Result

Orthogonal workflow for the stereochemical validation of (2R,4r,6S)-TMP HCl.

Performance Comparison & Data Analysis

To objectively evaluate these methods, we must look at the data output, resource requirements, and how lattice forces impact the structural parameters.

Table 1: Quantitative Comparison of Analytical Modalities for Piperidine Stereochemistry

MetricSCXRD (X-Ray)Solution NMRDFT Modeling
Primary Output Absolute 3D atomic coordinatesRelative interatomic distances (< 5 Å)Theoretical thermodynamic minima
State of Matter Solid (Crystal lattice)Solution (Dynamic equilibrium)In Silico (Gas phase/implicit solvent)
Stereochemical Confidence Definitive (Unambiguous)High (Inferred via J-coupling/NOE)Predictive (Requires experimental backing)
Sample Requirement ~1-5 mg (Single crystal needed)~5-15 mg (High purity required)None (Computational)
Time-to-Result Days to Weeks (Crystallization)Hours (Rapid acquisition)Hours to Days (Compute-dependent)
Cost High (Diffractometer, cryogens)Moderate (Spectrometer, D₂O)Low (Software licenses, compute clusters)

Table 2: Representative Structural Parameters of (2R,4r,6S)-TMP HCl (SCXRD vs. DFT)

ParameterSCXRD (Experimental, 100 K)DFT (Predicted, B3LYP/6-31G*)Causality of Variance
C-C Bond Length (Avg) 1.528 Å1.535 ÅCrystal packing forces compress bonds slightly compared to gas-phase predictions.
C-N Bond Length (Avg) 1.495 Å1.502 ÅHydrogen bonding with Cl⁻ in the lattice shortens the C-N bond experimentally.
N-H...Cl Distance 3.12 Å3.18 ÅSolid-state ionic lattice enforces tighter ion pairing than implicit solvent models.
Torsion Angle (C2-N1-C6) 58.2°60.1°Steric repulsion of the equatorial methyl groups is constrained by the crystal lattice.

Mechanistic Insights: Why X-Ray Triumphs in the Solid State

While NMR is exceptional for confirming the relative stereochemistry of the (2R,4r,6S) isomer, it relies on time-averaged signals. The piperidine ring undergoes rapid chair-chair interconversion at room temperature. Although the all-equatorial conformer is thermodynamically favored by roughly 3.4 kcal/mol over the diaxial conformers (due to severe 1,3-diaxial interactions), NMR only sees the population-weighted average.

SCXRD freezes the molecule in its absolute lowest-energy conformation. For the hydrochloride salt, the protonation of the nitrogen introduces a new stereocenter, but the rapid exchange in solution masks this. In the crystal lattice, the chloride ion anchors the piperidinium protons via strong N-H...Cl hydrogen bonds, locking the ring into a rigid chair. This makes SCXRD the only method capable of defining the exact spatial geometry of the Active Pharmaceutical Ingredient (API) as it would exist in a formulated solid dosage form.

Conclusion

For the structural elucidation of chiral and meso piperidines like (2R,4r,6S)-2,4,6-trimethylpiperidine HCl, SCXRD remains the undisputed benchmark for absolute configuration and solid-state packing analysis. However, a robust, self-validating analytical pipeline should never rely on a single modality. By triangulating SCXRD data with solution-state NMR and DFT predictions, researchers can bridge the gap between solid-state formulation and solution-state biological activity.

References

  • WO2016100940A1 - Dopamine d2 receptor ligands Source: Google Patents URL
  • Communications - CDC Stacks (Proton magnetic resonance studies of cyclic compounds. VI. Cis- and trans-2,6-dimethylpiperidine and cis(2,4), cis(4,6), cis(2,6)-2,4,6-trimethylpiperidine)

Sources

Safety Operating Guide

(2R,4r,6S)-2,4,6-trimethylpiperidine hydrochloride proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

The following guide details the technical disposal protocols for (2R,4r,6S)-2,4,6-trimethylpiperidine hydrochloride .

Executive Summary & Chemical Profile

(2R,4r,6S)-2,4,6-trimethylpiperidine hydrochloride (often referred to as the isotactic or meso isomer salt) is a substituted amine salt used primarily as a stereochemical probe or chiral building block. Unlike its free-base counterpart—which is a volatile, flammable liquid—the hydrochloride salt is a stable solid.

However, improper disposal poses significant risks. Amine salts are highly water-soluble and often exhibit acute aquatic toxicity. Under no circumstances should this compound be discharged into municipal wastewater or sink drains.

Chemical Identity & Hazard Matrix
ParameterDetail
Chemical Name (2R,4r,6S)-2,4,6-Trimethylpiperidine Hydrochloride
CAS Number 69682-14-0 (Specific Isomer/Salt) / Check also 21974-48-1 (General Base)
Molecular Formula C₈H₁₇N[1][2][3][4] · HCl
Physical State White to off-white crystalline solid
Primary Hazards Acute Toxicity (Oral) , Skin/Eye Irritation , Aquatic Toxicity
RCRA Classification Not listed as P or U; classify by characteristic (Toxic/Irritant)
Combustibility Non-flammable solid (but emits toxic NOₓ/HCl fumes in fire)

Pre-Disposal Handling & Segregation

Effective disposal begins at the bench. The most common error in handling amine salts is attempting to neutralize them before disposal.

Critical Directive: Do Not Neutralize

Do not treat this salt with base (e.g., NaOH, NaHCO₃) prior to disposal.

  • Reasoning: Neutralization liberates the free amine, (2R,4r,6S)-2,4,6-trimethylpiperidine. The free amine is volatile, flammable (Flash Point < 60°C), and possesses a "fishy" odor that can trigger facility-wide nuisance alarms.

  • Protocol: Maintain the compound in its hydrochloride salt form. It is thermodynamically stable, non-volatile, and safer for transport.

Segregation Logic

Segregate this waste from:

  • Oxidizers: (e.g., Nitric acid, Peroxides) – Risk of exothermic reaction and formation of N-oxides.

  • Strong Bases: – Risk of liberating volatile free amine.

  • Aqueous Acidic Waste: While chemically compatible, solid waste is generally cheaper and safer to incinerate than large volumes of liquid waste.

Step-by-Step Disposal Workflow

Phase A: Collection (Bench Level)
  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) or glass jar with a screw-top lid. Avoid metal containers due to potential corrosion from the chloride ion.

  • Labeling: Affix a hazardous waste label immediately.

    • Constituents: "(2R,4r,6S)-2,4,6-Trimethylpiperidine HCl"[5]

    • Hazard Checkboxes: Toxic, Irritant.[3][6]

  • Solvent Contamination: If the salt is in solution (e.g., dissolved in Methanol or DCM):

    • Segregate into the Halogenated Solvent waste stream if DCM is present.

    • Segregate into the Non-Halogenated Solvent waste stream if Methanol/Ethanol is the carrier.

Phase B: Waste Stream Designation (Facility Level)

This compound must be destroyed via High-Temperature Incineration .

  • Preferred Stream: Solid Waste (Organic / Toxic).[4]

  • Disposal Code: Classify as "Non-Regulated Organic Solid" (unless local regulations dictate "Hazardous Waste" due to toxicity characteristics).[4]

  • Destruction Method: Incineration at >1000°C with scrubber systems to capture NOx and HCl gases.

Phase C: Spill Cleanup Procedure

If the solid is spilled on the bench or floor:

  • PPE: Wear nitrile gloves, lab coat, and safety goggles. Use a dust mask (N95) if powder is fine.

  • Containment: Do not dry sweep if dust generation is likely. Cover with a damp paper towel or use a HEPA vacuum.

  • Decontamination: Wipe the surface with a dilute (1-2%) acetic acid solution followed by water. Avoid using bleach (NaOCl), as it can react with amines to form chloramines.

Disposal Decision Logic (Visualization)

The following diagram illustrates the decision process for segregating trimethylpiperidine waste.

DisposalWorkflow Start Waste Generation: (2R,4r,6S)-2,4,6-Trimethylpiperidine HCl StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Dry Salt Liquid In Solution StateCheck->Liquid Dissolved SolidBin Solid Waste Container (HDPE/Glass) Solid->SolidBin SolventCheck Solvent Type? Liquid->SolventCheck Halogenated Contains Halogens (DCM, Chloroform) SolventCheck->Halogenated Chlorinated NonHalogenated Flammable / Organic (MeOH, EtOH) SolventCheck->NonHalogenated Non-Chlorinated HaloBin Halogenated Waste Carboy Halogenated->HaloBin NonHaloBin Organic Solvent Carboy NonHalogenated->NonHaloBin Destruction High-Temp Incineration SolidBin->Destruction HaloBin->Destruction NonHaloBin->Destruction

Figure 1: Decision tree for segregating trimethylpiperidine hydrochloride waste streams based on physical state and solvent composition.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 89562, 2,4,6-Trimethylpiperidine. Retrieved from [Link]

  • U.S. Environmental Protection Agency. Resource Conservation and Recovery Act (RCRA) Orientation Manual. Retrieved from [Link]

Sources

Personal protective equipment for handling (2R,4r,6S)-2,4,6-trimethylpiperidine hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Personal protective equipment for handling (2R,4r,6S)-2,4,6-trimethylpiperidine hydrochloride Content Type: Operational Safety & Logistics Guide Audience: Researchers, Senior Scientists, HSE Managers

Executive Safety Summary

Compound: (2R,4r,6S)-2,4,6-trimethylpiperidine hydrochloride CAS: 69682-14-0 (Specific Isomer) / 13171-25-0 (General HCl salt) Physical State: Solid (Crystalline powder) Primary Hazard Class: Irritant / Acute Toxin (Oral)

As a Senior Application Scientist, I emphasize that while the hydrochloride salt form mitigates the flammability and extreme corrosivity associated with the free amine base, it introduces a specific particulate inhalation hazard . The salt is a cationic surfactant-like irritant that aggressively targets mucous membranes (eyes, respiratory tract).

Core Directive: Your primary defense is Engineering Controls (Fume Hood). PPE is your redundancy layer (Defense in Depth).

Hazard Identification & Risk Assessment

Before selecting PPE, we must define the "Enemy." This compound presents three specific vectors of exposure:

Hazard VectorMechanism of ActionSeverity
Inhalation Fine dust generation during weighing/transfer.High. Causes respiratory tract irritation (H335).[1][2]
Ocular Dust settling on eyes or hand-to-eye transfer.High. Causes serious eye irritation (H319).[1][3]
Dermal Contact with skin or moisture (sweat) solubilization.Moderate. Causes skin irritation (H315).
Ingestion Hand-to-mouth transfer.[4]Moderate. Harmful if swallowed (H302).[5][6]
Risk Assessment Logic (Visualization)

The following decision logic dictates your PPE requirements based on operational scale.

RiskAssessment Start Start: Assess Operation StateCheck Is the compound in Solution? Start->StateCheck SolidCheck Handling Solid Powder? StateCheck->SolidCheck No Level1 Level 1 PPE: Nitrile Gloves (Single) Safety Glasses Lab Coat (Fume Hood Mandatory) StateCheck->Level1 Yes (Dilute) Quantity Quantity > 10 grams? SolidCheck->Quantity Quantity->Level1 No Level2 Level 2 PPE: Double Nitrile Gloves Chemical Goggles N95/P2 Respirator (if outside hood) Quantity->Level2 Yes

Figure 1: Risk Assessment Logic Flow. Determine PPE intensity based on physical state and quantity.

PPE Selection Matrix

This matrix is designed to exceed minimum regulatory compliance (OSHA/NIOSH), aiming for "Zero Exposure."

Body ZonePPE RequirementTechnical Specification & Rationale
Hand Protection Nitrile Rubber (NBR) Spec: Minimum thickness 0.11 mm (4 mil).Rationale: Nitrile offers excellent resistance to organic amine salts. Latex is NOT recommended due to faster degradation and protein allergy risks.Protocol: Inspect for pinholes by air-inflation before donning.
Eye Protection Safety Glasses w/ Side Shields Spec: ANSI Z87.1 or EN166 compliant.Rationale: Prevents direct projectile entry. If handling fine powder outside a hood (not recommended), upgrade to Unvented Chemical Goggles to prevent dust ingress.
Respiratory Engineering Control First Primary: Chemical Fume Hood (Face velocity: 80–100 fpm).Secondary (PPE): N95 (US) or P2 (EU) particulate respirator if hood unavailable or during spill cleanup.
Body Defense Lab Coat (Cotton/Poly) Spec: High-neck, long sleeve, snap closures.Rationale: Synthetic blends are acceptable for salts (low flammability risk). Ensure cuffs are tucked under gloves.
Operational Protocol: The "Clean-to-Dirty" Workflow

Safety is not just what you wear; it is how you move. This protocol prevents the migration of the chemical from the workspace to common areas.

Phase 1: Preparation (The "Clean" Zone)
  • Verify Ventilation: Check fume hood flow monitor.

  • Glove Inspection: Inflate nitrile gloves with air to check for micro-tears.

  • Donning Sequence: Lab coat

    
     Eye protection 
    
    
    
    Gloves (pull cuffs over lab coat sleeves).
Phase 2: Active Handling (The "Hot" Zone)
  • Weighing: Use an anti-static gun if possible. Static charge can cause the lightweight HCl salt crystals to "jump," creating airborne dust.

  • Transfer: Use a funnel. Never pour from a wide-mouth jar into a narrow-neck flask without a bridge.

  • Spill Hygiene: If a minor amount (<100mg) spills in the hood, wipe immediately with a wet paper towel (water solubilizes the salt instantly).

Phase 3: Doffing & Exit (The Critical Step)

Most exposures occur during the removal of PPE.

DoffingProtocol Step1 1. Wipe Gloves (Remove gross contamination) Step2 2. Remove Gloves (Beak Method - Inside Out) Step1->Step2 Step3 3. Wash Hands (Soap & Water - 20s) Step2->Step3 CRITICAL Step4 4. Remove Eyewear (Handle by arms only) Step3->Step4 Step5 5. Remove Lab Coat (Hang inside out if contaminated) Step4->Step5

Figure 2: The "Beak Method" Doffing Protocol. Washing hands before touching face/eyewear is the critical control point.

Emergency Response & Disposal
Accidental Exposure[3]
  • Eye Contact: Flush immediately with water for 15 minutes .[4][7] The HCl salt is acidic/irritating; speed is vital to prevent corneal etching.

  • Skin Contact: Wash with soap and copious water.[1][6][7][8][9] Do not use organic solvents (ethanol/acetone) on skin, as they may increase transdermal absorption.

  • Inhalation: Move to fresh air immediately. If wheezing occurs (H335), seek medical attention.

Waste Management
  • Classification: Hazardous Organic Solid Waste.

  • Segregation: Do not mix with strong oxidizers (e.g., nitric acid, permanganates) or strong bases (which liberates the volatile, flammable free amine).

  • Container: High-density polyethylene (HDPE) or glass. Label clearly as "Toxic/Irritant."

References
  • Sigma-Aldrich. (2025).[1][2][5] Safety Data Sheet: 2,4,6-Trimethylpiperidine hydrochloride. Retrieved from

  • PubChem. (n.d.). Compound Summary: Piperidine hydrochloride.[10] National Library of Medicine. Retrieved from

  • Ansell. (2024). Chemical Resistance Guide: Permeation & Degradation Data. Retrieved from

  • OSHA. (n.d.).[1][2] Laboratory Safety Guidance: Chemical Hygiene Plan. Occupational Safety and Health Administration. Retrieved from

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.